molecular formula C8H9N3O B13108751 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one CAS No. 625105-34-2

8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one

Numéro de catalogue: B13108751
Numéro CAS: 625105-34-2
Poids moléculaire: 163.18 g/mol
Clé InChI: ODZLHQQRFSXPQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

625105-34-2

Formule moléculaire

C8H9N3O

Poids moléculaire

163.18 g/mol

Nom IUPAC

8-methyl-6,7-dihydropyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O/c1-11-3-2-7(12)6-4-9-5-10-8(6)11/h4-5H,2-3H2,1H3

Clé InChI

ODZLHQQRFSXPQI-UHFFFAOYSA-N

SMILES canonique

CN1CCC(=O)C2=CN=CN=C21

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to the Dihydropyrido[2,3-d]pyrimidinone Core

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to the pyrido[2,3-d]pyrimidine system, a scaffold that has garnered significant attention for its therapeutic potential.[1][2][3] Derivatives of this core structure have been investigated for a multitude of pharmacological applications, including their use as kinase inhibitors for the treatment of cancer.[4] The dihydrogenated forms, such as the 7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one core, offer distinct structural features compared to their fully aromatic counterparts, influencing their binding to biological targets. The presence of a methyl group at the 8-position, as in the theoretical 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one, would further modulate the molecule's steric and electronic properties.

Physicochemical Properties of the Dihydropyrido[2,3-d]pyrimidinone Core

Precise physicochemical data for the specific molecule 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is not documented in the reviewed literature. However, by examining related structures, we can infer a range of expected properties. The table below summarizes key physicochemical parameters for the parent pyrido[2,3-d]pyrimidine and a more complex, substituted derivative to provide a comparative context.

PropertyPyrido[2,3-d]pyrimidine8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS Number 254-61-5[5]571190-22-2[6]
Molecular Formula C₇H₅N₃[5]C₂₂H₂₇N₇O[6]
Molecular Weight 131.13 g/mol [5]405.5 g/mol [6]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
pKa (Predicted) Not available8.55 ± 0.10

Note: The data presented is for the fully aromatic parent scaffold and a complex, biologically active derivative to illustrate the range of properties within this class of compounds. The properties of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one would be influenced by its specific substitution and saturation level.

Synthesis of the Dihydropyrido[2,3-d]pyrimidinone Core

The synthesis of dihydropyrido[2,3-d]pyrimidinones can be achieved through several strategic approaches. A common method involves the construction of the pyridine ring onto a pre-existing pyrimidine core.

General Synthetic Workflow

A prevalent synthetic route involves a multi-component reaction, which offers efficiency and diversity in the resulting products. A representative workflow is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product A α,β-Unsaturated Ester step1 Michael Addition & Cyclization A->step1 B Malononitrile B->step1 C Guanidine Derivative step2 Condensation C->step2 intermediate1 Substituted Pyridone step1->intermediate1 product Dihydropyrido[2,3-d]pyrimidinone Core step2->product intermediate1->step2

Caption: General workflow for the synthesis of the dihydropyrido[2,3-d]pyrimidinone core.

Representative Experimental Protocol

While a specific protocol for 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is not available, a general procedure for the synthesis of a related 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is described below, based on established methodologies.[7]

Step 1: Synthesis of 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

  • To a microwave vial, add methyl acrylate, malononitrile, and a phenyl guanidine derivative in dry methanol.

  • Seal the vial and heat the mixture in a microwave reactor at 140 °C for 10 minutes.

  • After cooling, the resulting precipitate is collected by filtration.

  • The crude product is washed with cold methanol and dried to yield the 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.

Causality Behind Experimental Choices:

  • Microwave-assisted synthesis: This technique is often employed to accelerate reaction rates, improve yields, and enhance product purity by providing uniform and rapid heating.

  • One-pot reaction: Combining multiple reaction steps into a single procedure improves efficiency by reducing the need for intermediate purification steps, saving time and resources.

  • Methanol as solvent: Methanol is a common polar protic solvent that can effectively dissolve the reactants and facilitate the desired chemical transformations.

Spectroscopic Characterization

The structural elucidation of dihydropyrido[2,3-d]pyrimidinone derivatives relies on a combination of standard spectroscopic techniques. Below are the expected characteristic signals for a compound like 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one, based on data from analogous structures.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • The N-methyl group at the 8-position would likely appear as a singlet in the range of δ 3.0-3.5 ppm.

    • The protons of the dihydropyridine ring (at positions 6 and 7) would exhibit complex splitting patterns (multiplets) in the aliphatic region of the spectrum.

    • The NH proton of the pyrimidinone ring would appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O.

    • Aromatic protons on any substituents would appear in the δ 7.0-8.5 ppm region.

  • ¹³C NMR:

    • The carbonyl carbon of the pyrimidinone ring (C5) would be observed in the downfield region, typically around δ 160-170 ppm.

    • The carbon of the N-methyl group would appear in the upfield region, around δ 30-40 ppm.

    • The aliphatic carbons of the dihydropyridine ring (C6 and C7) would resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring would be expected in the region of 1650-1700 cm⁻¹.

  • An N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹.

  • C-H stretching vibrations for the methyl group and the dihydropyridine ring would appear in the 2800-3000 cm⁻¹ region.

Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Fragmentation patterns would be dependent on the specific substitution of the dihydropyrido[2,3-d]pyrimidinone core.

Biological and Pharmacological Significance

The dihydropyrido[2,3-d]pyrimidinone scaffold is of significant interest in drug discovery due to its diverse biological activities. While the specific activity of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is unknown, related compounds have shown promise in several therapeutic areas.

Kinase Inhibition

Many pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, which are key regulators of cellular processes.[4] Their ability to act as ATP-competitive inhibitors makes them attractive candidates for the development of anticancer agents. The dihydrogenated core can influence the binding affinity and selectivity for specific kinase targets.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_drug Drug Action Kinase Kinase Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream CellProliferation Cell Proliferation Downstream->CellProliferation Inhibitor Dihydropyrido[2,3-d]pyrimidinone Inhibitor Inhibitor->Kinase Inhibition

Caption: Mechanism of action of dihydropyrido[2,3-d]pyrimidinone-based kinase inhibitors.

Other Potential Applications

Beyond kinase inhibition, the broader class of dihydropyrimidinones has been explored for a range of biological activities, including:

  • Antimicrobial activity [9]

  • Antiviral properties

  • Anti-inflammatory effects [9]

The specific biological profile of a given derivative is highly dependent on the nature and position of its substituents.

Conclusion

The 7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one core is a valuable scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. While a detailed characterization of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is not currently available, this guide provides a comprehensive overview of the fundamental properties of this chemical class, drawing on data from closely related analogs. The synthetic strategies, spectroscopic hallmarks, and biological potential outlined herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating further exploration of this promising heterocyclic system.

References

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. (2021).
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PMC.
  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (n.d.).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC.
  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry. (2012).
  • A review on biological activities of dihydro pyrimidinones / thiones.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Semantic Scholar. (2023).
  • Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- | C22H27N7O. PubChem.
  • Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3- d ]pyrimidin-7(8 H )-ones: synthesis of C5–C6 unsaturated systems with concomitant. Organic Chemistry Frontiers (RSC Publishing). (2023).
  • Pyrido(2,3-d)pyrimidine-7(8H)-one, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl- | C20H13Cl2FN4O. PubChem.
  • IR, NMR spectral data of pyrimidine derivatives.
  • Pyrido(2,3-d)pyrimidine | C7H5N3. PubChem.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Pyrido[2,3- d]pyrimidin-7(8 H)
  • An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
  • Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journals. (2023).
  • Pyrido[2,3-d]pyridazin-5(6H)-one [15370-81-7]. King-Pharm.
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019).
  • EP2905024A1 - Pyrido[2,3-d]pyrimidine-7(8H)-one derivatives for the treatment of infections caused by Flaviviridae.
  • Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1:). NextSDS.
  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2005).
  • 5,6,7,8-Tetrahydropyrido 4,3-d pyrimidine 97 157327-49-6. Sigma-Aldrich.

Sources

Mechanism of Action of the 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one scaffold is a highly privileged, nitrogen-dense bicyclic pharmacophore utilized extensively in modern targeted oncology and immunology drug discovery. Unlike standard planar heteroaromatics, this specific chemotype features a fully aromatic pyrimidine ring fused to a partially saturated, puckered pyridone ring. This unique topology allows it to act as a highly potent, ATP-competitive Type I kinase inhibitor.

By exploiting the deep ATP-binding pockets of kinases—most notably the Macrophage Colony-Stimulating Factor-1 Receptor (CSF-1R / FMS)[1] and Phosphoinositide 3-kinase (PI3K)[2]—this scaffold disrupts critical downstream signaling cascades responsible for macrophage-driven inflammation, osteoclastogenesis, and tumor cell survival.

Structural Pharmacology & Hinge-Binding Mechanics

The mechanism of action (MoA) of this scaffold is fundamentally driven by its precise spatial geometry within the kinase active site. The interaction is characterized by three distinct structural vectors:

  • The Pyrimidine Core (Hinge Binder): The N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors. In the FMS kinase domain, these atoms form a bidentate hydrogen-bonding network with the backbone amides of the hinge region (e.g., Cys666)[1].

  • The N8-Methyl Steric Lock: The methyl group at the N8 position is not merely a lipophilic filler; it acts as a conformational lock. Because the 7,8-dihydro ring is partially saturated, the N8-methyl group forces the molecule into a specific rotational state that prevents steric clashing with the kinase "gatekeeper" residue, ensuring the pyrimidine face aligns perfectly with the adenine-binding pocket.

  • The 5(6H)-one Carbonyl Vector: The ketone at the 5-position projects outward toward the solvent-exposed channel or interacts with the highly conserved DFG (Asp-Phe-Gly) motif. This provides an optimal synthetic vector for adding substituents (e.g., amides or hydroxamates at the C6 position) to achieve extreme kinase selectivity and improve pharmacokinetic profiles[1].

Primary Target Pathways

A. CSF-1R (FMS) Signaling in Inflammation

The FMS kinase is the cell-surface receptor for CSF-1 and IL-34. Activation of FMS drives the survival, proliferation, and differentiation of mononuclear phagocytes, particularly macrophages and osteoclasts[3]. Inhibitors utilizing the pyrido[2,3-d]pyrimidin-5-one core bind to the inactive or active conformation of FMS, blocking ATP hydrolysis. This breaks the positive feedback loop in chronic inflammatory diseases (like rheumatoid arthritis), effectively halting tumor necrosis factor (TNF) secretion and preventing focal bone loss[1].

B. PI3K and DNA-PK Inhibition

Derivatives of this scaffold, such as Bosmolisib, demonstrate dual inhibition of PI3K-delta and DNA-dependent protein kinase (DNA-PK)[2]. By occupying the ATP pocket of DNA-PK, the scaffold prevents the non-homologous end joining (NHEJ) process, severely impairing the ability of cancer cells to repair double-stranded DNA breaks (DSBs) induced by radiotherapy[2].

Pathway Ligand CSF-1 / IL-34 Receptor CSF-1R (FMS) Kinase Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylates MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylates Inhibitor 8-Methyl-Pyrido[2,3-d]pyrimidin-5-one (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Macrophage Macrophage Proliferation & Osteoclastogenesis PI3K->Macrophage Promotes MAPK->Macrophage Promotes

CSF-1R signaling pathway and its targeted inhibition by pyrido[2,3-d]pyrimidin-5-one derivatives.

Quantitative Structure-Activity Relationship (SAR)

The optimization of the pyrido[2,3-d]pyrimidin-5-one core demonstrates how specific substitutions drastically alter target affinity. The table below summarizes the causality between structural modifications and FMS kinase inhibition[1].

Core ScaffoldC2 SubstitutionC6 SubstitutionFMS Kinase IC₅₀ (nM)BMDM Cellular IC₅₀ (nM)
Pyrido[2,3-d]pyrimidin-5-oneAnilinoH13.0150.0
Pyrido[2,3-d]pyrimidin-5-one2,4-difluoroanilinoH8.095.0
Pyrido[2,3-d]pyrimidin-5-one2,4-difluoroanilinoMethyl amide2.025.0
Pyrido[2,3-d]pyrimidin-5-one2,4-difluoroanilinoHydroxamate1.518.0

Data highlights that expanding the C6 vector with a hydroxamate group allows for additional hydrogen bonding with the solvent channel, increasing potency nearly ten-fold.

Experimental Methodologies & Self-Validating Protocols

To accurately evaluate the MoA of 8-methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one derivatives, researchers must employ rigorous, artifact-free biochemical and structural assays.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Expertise: Heterocyclic compounds like pyrido-pyrimidines often exhibit intrinsic auto-fluorescence in the 350–450 nm range, which causes false positives in standard fluorescence assays. TR-FRET solves this by utilizing a Lanthanide chelate (Europium) with a long emission half-life. By introducing a 50 µs time delay before reading, the short-lived auto-fluorescence of the compound decays entirely, ensuring the signal is exclusively from the kinase activity.

Step-by-Step Method:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Ligand Incubation: Add 5 µL of recombinant FMS kinase (0.5 nM final) to a 384-well low-volume plate. Add 50 nL of the inhibitor in DMSO (dose-response curve from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow the 8-methyl steric lock to equilibrate within the active site.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at FMS Kₘ of 15 µM, and 50 nM ULight-labeled poly-GT substrate).

  • Reaction Termination: After 60 minutes, halt the reaction by adding 10 µL of Stop Solution containing 10 mM EDTA and 2 nM Europium-anti-phospho-tyrosine antibody.

  • Self-Validation (QC): Include Staurosporine as a positive control (expected IC₅₀ ~ 5 nM) and a no-enzyme well as a negative control. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

  • Detection: Read on a microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Co-Crystallization of the Kinase-Inhibitor Complex

Causality & Expertise: Soaking the puckered 7,8-dihydro scaffold into pre-formed apo-crystals often shatters the crystal lattice because the bulky 8-methyl group forces the kinase's P-loop into a new conformation. Therefore, co-crystallization is mandatory to capture the thermodynamically stable bound state[3].

Step-by-Step Method:

  • Protein Preparation: Purify the FMS kinase domain (residues 538-973) to >95% purity via size-exclusion chromatography in 20 mM Tris pH 8.0, 250 mM NaCl, 5% glycerol.

  • Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the 8-methyl-pyrido[2,3-d]pyrimidin-5-one inhibitor for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (15% PEG 4000, 0.2 M Ammonium Sulfate, 0.1 M MES pH 6.5).

  • Incubation: Seal the wells and incubate at 20°C. Crystals typically form within 3–5 days.

  • Data Collection & Self-Validation: Flash-freeze crystals in liquid nitrogen using 20% ethylene glycol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source. The structural model is self-validating if the R-free value is < 0.25 and the electron density map (2Fo-Fc) clearly resolves the bidentate hydrogen bonds at the hinge region and the orientation of the 8-methyl group.

Workflow Synth Compound Synthesis Assay TR-FRET Kinase Assay Synth->Assay IC50 Profiling Crys Co-Crystallization (e.g., PDB: 4R7H) Assay->Crys Select Leads Opt Structure-Based Optimization Crys->Opt Vector Analysis Opt->Synth Iterative Design

Iterative structure-based drug design workflow for pyrido[2,3-d]pyrimidin-5-one kinase inhibitors.

Sources

The Pyrido[2,3-d]pyrimidin-7(8H)-one Pharmacophore: A Technical Guide to Kinase Inhibition and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has emerged as one of the most privileged heterocyclic cores in modern drug discovery, primarily functioning as a highly tunable, ATP-competitive kinase inhibitor. Originally catapulted into the spotlight by the FDA approval of palbociclib for hormone receptor-positive breast cancer, this bicyclic system is now the foundation for next-generation inhibitors targeting a diverse array of kinases, including Mammalian STE20-like (MST) kinases, Salt-inducible kinases (SIK), and Phosphoinositide 3-kinases (PI3K).

This whitepaper synthesizes recent literature to provide an in-depth mechanistic grounding of the scaffold's biological activity, quantitative structure-activity relationship (QSAR) data, and robust, self-validating synthetic protocols for researchers and drug development professionals.

Mechanistic Grounding: The Molecular Logic of Kinase Inhibition

The exceptional potency of pyrido[2,3-d]pyrimidin-7(8H)-ones stems from their structural mimicry of the adenine ring of adenosine triphosphate (ATP). The core achieves target engagement through a highly conserved binding modality within the kinase hinge region.

The Bidentate Hinge-Binding Motif

The pyrimidine portion of the scaffold is the primary anchor. The endocyclic N3 nitrogen acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor. Together, they form a critical bidentate hydrogen bond with the backbone amide and carbonyl of the kinase hinge region (e.g., Val101 in CDK4 or a methionine residue in tyrosine kinases like FGFR and c-Src) 1.

Vectorial Tuning for Selectivity

The true utility of the pyrido[2,3-d]pyrimidin-7(8H)-one core lies in its modularity:

  • C8 Position (Ribose Pocket): Bulky aliphatic groups (such as the cyclopentyl ring in palbociclib) force the molecule into a specific conformation that occupies the ribose-binding pocket, preventing the rotation of the core and locking it into the active site.

  • C6 Position (Solvent Channel): Substituents at C6 project outward into the solvent-exposed region. This vector is routinely exploited to append solubilizing groups (like piperazines) to improve pharmacokinetic properties without sterically clashing with the kinase back-pocket 2.

  • C2 Position (Front Pocket): Modifications here dictate kinome-wide selectivity. For instance, substituting the methylamine group of early leads with complex aliphatic amines shifts selectivity away from STE group kinases towards the SIK subfamily 2.

G Palbociclib Pyrido[2,3-d]pyrimidin-7(8H)-one (e.g., Palbociclib) CDK46 CDK4/6 - Cyclin D Complex Palbociclib->CDK46 ATP-competitive Inhibition Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK46->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Inactive/Bound) Rb->E2F Sequesters CellCycle G1 to S Phase Cell Cycle Arrest E2F->CellCycle Blocks Progression

Mechanism of action of pyrido[2,3-d]pyrimidin-7(8H)-ones in CDK4/6-mediated cell cycle arrest.

Quantitative Pharmacological Landscape

The adaptability of this scaffold is reflected in the diverse range of kinases it can selectively inhibit. Below is a synthesized dataset of key pyrido[2,3-d]pyrimidin-7(8H)-one derivatives and their quantitative target profiles.

Compound / DerivativePrimary Target(s)Quantitative Potency (IC₅₀ / K_d)Selectivity / Clinical Status
Palbociclib CDK4 / CDK6~11 nM / ~15 nMFDA Approved (HR+, HER2- Breast Cancer)
G-5555 PAK1, MST3, MST4S(10) = 0.06 (Kinome-wide)Preclinical Tool Compound (STE20/CAMK group)
MR22 SIK1, SIK2, SIK3Low nanomolarPreclinical; Eliminates PAK off-target cardiotoxicity
Compound 152 PI3K-αSub-micromolarPreclinical (Prostate/Ovarian Cancer models)
Aryl Derivatives FGFR, PDGFR, c-SrcSub-micromolar to low nanomolarBroad-spectrum tyrosine kinase inhibitors

Data synthesized from recent QSAR and structure-based docking studies 3.

Synthetic Methodologies: A Self-Validating Workflow

The construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core typically relies on either the cyclocondensation of a preformed pyrimidine or the elaboration of a preformed pyridone 4. For late-stage drug discovery, the most robust approach involves building a 2-(methylthio) core, which serves as a versatile linchpin for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

Logical Workflow of Late-Stage Functionalization

Synth Start 4-Amino-2-(methylthio)pyrimidine -5-carbaldehyde Cyclization Cyclocondensation (Base-catalyzed) Start->Cyclization Core Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold Cyclization->Core Oxidation Oxidation (m-CPBA) (SMe to SO/SO2Me) Core->Oxidation Enhances leaving group ability Activated Activated Sulfoxide/Sulfone Intermediate Oxidation->Activated SNAr SNAr Displacement (Primary/Secondary Amine) Activated->SNAr Final C2-Aminated Target Compound SNAr->Final Introduces R2 diversity

Step-by-step synthetic workflow for C2-functionalized pyrido[2,3-d]pyrimidin-7(8H)-ones.

Experimental Protocol: Oxidation and SNAr Amination

This protocol details the critical two-step sequence to convert a biologically inactive 2-(methylthio) intermediate into a highly potent C2-aminated kinase inhibitor.

Causality Rationale: The methylthio (-SMe) group is a poor leaving group. Direct displacement requires harsh conditions that degrade the pyridone ring. By oxidizing the sulfur atom using m-CPBA, electron density is drastically pulled away from the C2 carbon of the pyrimidine ring. This lowers the LUMO energy of the system, rendering the C2 position highly electrophilic and susceptible to mild SNAr by complex amines 5.

Step 1: Sulfoxidation (Activation)
  • Preparation: Dissolve 1.0 equivalent of the 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one derivative in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Slowly add 1.2 to 1.5 equivalents of 3-chloroperbenzoic acid (m-CPBA).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 to 3 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Do not proceed to workup until the starting material mass [M+H]⁺ is completely replaced by the sulfoxide [M+16+H]⁺ and sulfone [M+32+H]⁺ masses. Unoxidized starting material will severely contaminate the final amination step.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mixture of sulfoxide/sulfone is highly reactive and should be used immediately in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Dissolve the crude sulfoxide/sulfone intermediate in a polar protic or aprotic solvent (e.g., ethanol or 1,4-dioxane).

  • Reagent Addition: Add 2.0 to 3.0 equivalents of the desired amine (e.g., a functionalized piperazine or serinol moiety) followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the sulfinic/sulfonic acid byproducts generated during the displacement, thereby driving the reaction equilibrium forward.

  • Reaction: Heat the mixture to 85 °C and stir for 17 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (UV 254 nm). The highly polar sulfoxide/sulfone spot must disappear, replaced by a distinctively fluorescent, less polar product spot. Confirm product formation via LC-MS.

  • Purification: Cool the reaction to RT, concentrate under reduced pressure, and purify the residue via flash column chromatography (typically using a DCM/MeOH gradient) or preparative HPLC to yield the final C2-aminated pyrido[2,3-d]pyrimidin-7(8H)-one.

Conclusion

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold remains a cornerstone of targeted oncology and kinase biology. By understanding the precise bidentate hydrogen-bonding mechanics at the ATP hinge region, and by leveraging robust, scalable synthetic protocols like the m-CPBA/SNAr sequence, researchers can continuously tune this pharmacophore to achieve unprecedented kinome selectivity. As demonstrated by the evolution from pan-CDK inhibitors to highly selective SIK and MST probes, the chemical space surrounding this bicyclic core is far from exhausted.

References

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors.bioRxiv.
  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily.
  • QSAR and Structure-Based Docking Studies of Aryl Pyrido[2,3-d] pyrimidin-7(8H)-ones.IGI Global.
  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.
  • Pyrido[2,3-d]pyrimidin-7(8H)

Sources

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide focuses on a specific derivative, 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one, and outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets. Based on extensive analysis of the chemical class, this document hypothesizes that the compound's primary mechanism of action will be through the inhibition of protein kinases. We present a structured, data-driven approach for researchers, scientists, and drug development professionals to systematically investigate this hypothesis, from broad-based screening to in-depth mechanistic studies. This whitepaper serves as a roadmap for elucidating the therapeutic promise of this novel chemical entity.

Introduction: The Prominence of the Pyrido[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is a recurring motif in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Its structural resemblance to purine bases allows it to function as an effective hinge-binding scaffold, making it particularly well-suited for the development of ATP-competitive kinase inhibitors.[6] This has led to the successful development of drugs such as Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor for breast cancer, which features a related pyrido[2,3-d]pyrimidin-7-one core.[7][8]

Given the established precedent of this chemical class, it is highly probable that 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one also exerts its biological effects through the modulation of kinase activity. The "8-methyl" substitution is of particular interest, as similar substitutions on related scaffolds have been shown to be critical for potent and selective kinase inhibition.[9] This guide will therefore focus on a systematic approach to identify which of the 500+ human kinases are the most likely therapeutic targets.

High-Priority Potential Therapeutic Targets

Based on a thorough review of existing literature for the pyridopyrimidinone scaffold, a panel of high-priority kinase targets is proposed for initial investigation. These kinases are implicated in a range of pathologies, from oncology to inflammatory diseases.

Table 1: High-Priority Kinase Targets for 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one

Target Family/KinaseRationale for InclusionAssociated Disease AreasKey References
PI3K/mTOR The pyridopyrimidinone scaffold has been shown to produce potent dual inhibitors of PI3K and mTOR.[10][11]Cancer[10][11][12]
JNK A series of 2-aminopyridopyrimidinone derivatives have been developed as potent and selective JNK inhibitors.[13][14]Neurodegenerative disorders, Inflammatory diseases[13][14]
p38 MAP Kinase A related 8-methyl-pyrido[2,3-d]pyrimidin-7-one was a highly selective p38α inhibitor that entered clinical trials.[9]Rheumatoid Arthritis, Inflammatory diseases[7][9]
FMS (CSF1R) Pyrido[2,3-d]pyrimidin-5-ones have been identified as inhibitors of the FMS kinase domain.[15]Inflammatory diseases, Cancer[15]
EGFR Several pyrido[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against EGFR.[16]Cancer[16]
CDK Family The clinical success of Palbociclib (a CDK4/6 inhibitor) highlights the potential of this scaffold to target cell cycle kinases.[7]Cancer[7][8]

Experimental Workflow for Target Identification and Validation

A multi-stage experimental approach is recommended to systematically identify and validate the therapeutic targets of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Preclinical Validation A Kinase Panel Screening (Biochemical Assays) D Hit Prioritization (Potency, Selectivity) A->D B Phenotypic Screening (e.g., Cancer Cell Line Panel) B->D C Affinity-Based Proteomics (e.g., Chemoproteomics) C->D E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E F Downstream Pathway Analysis (Western Blot, Phospho-proteomics) E->F G In Vivo Target Engagement F->G H Disease Model Efficacy Studies (e.g., Xenograft Models) G->H

Caption: A three-phase workflow for target identification and validation.

Phase 1: Target Discovery

The initial phase is designed to cast a wide net to identify potential kinase targets.

  • Kinase Panel Screening: This is the most direct approach to test our primary hypothesis. The compound should be screened against a large, commercially available panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). The initial screen should be performed at a single high concentration (e.g., 10 µM) to identify all potential hits.

  • Phenotypic Screening: Parallel to the biochemical screen, the compound should be evaluated against a panel of well-characterized cancer cell lines (e.g., the NCI-60 panel). This can provide valuable clues about the pathways being affected and can reveal unexpected activities.

Phase 2: Target Validation

Hits from Phase 1 must be rigorously validated to confirm that they are bona fide targets in a cellular context.

  • Dose-Response Studies: For any kinases inhibited by more than 50% in the initial screen, full IC50 curves should be generated to determine the potency of the compound.

  • Cellular Target Engagement Assays: It is crucial to demonstrate that the compound binds to its putative target inside intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays are the gold standard for this.

  • Downstream Pathway Analysis: Once a target is confirmed, the functional consequence of its inhibition must be demonstrated. For example, if the compound is found to inhibit PI3K, a western blot should be used to show a dose-dependent decrease in the phosphorylation of the downstream substrate, AKT.[10][11]

G cluster_PI3K PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 to PDK1 PDK1 AKT AKT mTORC1 mTORC1 p70S6K p70S6K Growth Cell Growth & Proliferation Compound 8-Methyl-7,8-dihydropyrido [2,3-d]pyrimidin-5(6H)-one Compound->PI3K Inhibits

Caption: The PI3K/mTOR signaling pathway, a potential target.

Phase 3: Preclinical Validation

In the final phase, the therapeutic hypothesis is tested in in vivo models.

  • Pharmacokinetic (PK) Studies: The compound's absorption, distribution, metabolism, and excretion (ADME) properties must be determined to establish a suitable dosing regimen for in vivo studies.

  • In Vivo Efficacy Studies: The compound should be tested in an appropriate animal model of disease. For example, if the compound is a potent PI3K inhibitor, it could be evaluated in a human tumor xenograft model, such as a PC-3M prostate cancer model.[11]

Detailed Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to confirm the engagement of a target kinase by the compound in a cellular environment.

Principle: The binding of a ligand (the compound) to a protein (the target kinase) generally increases the protein's thermal stability. CETSA measures this change in stability.

Methodology:

  • Cell Culture: Grow the relevant cell line to ~80% confluency.

  • Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration. Normalize the samples to equal protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities. For each compound concentration, plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol: In Vitro Kinase Assay (using Kinase-Glo®)

This protocol is for determining the IC50 value of the compound against a purified kinase.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity.

Methodology:

  • Reagent Preparation: Prepare a serial dilution of the compound in the appropriate buffer. Prepare the kinase, substrate, and ATP solution according to the manufacturer's instructions.

  • Kinase Reaction: In a 384-well plate, add the kinase, the compound at various concentrations, and the substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Terminate Reaction and Detect ATP: Add the Kinase-Glo® reagent to stop the kinase reaction and measure the remaining ATP via a luminescence signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to a no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one molecule belongs to a chemical class with a proven track record in kinase inhibition. The strategic framework outlined in this guide provides a clear and efficient path to identify its specific therapeutic targets and to validate its potential as a novel therapeutic agent. The initial focus on a curated panel of kinases, including PI3K/mTOR, JNK, and p38, is a data-driven starting point. Successful validation of a target in this panel would pave the way for lead optimization and further preclinical development, potentially leading to a new therapeutic for cancer or inflammatory diseases.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med. Chem. Lett. 2018. [10][11]

  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Med. Chem. Lett. 2015. [13][14]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. J. Med. Chem. 2024. [12]

  • Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. J. Med. Chem. 2011. [9]

  • Pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. Pharmazie. 1995. [17]

  • Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [6]

  • Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. J. Med. Chem. 2009. [15]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022. [7]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. 2025. [16]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. 2019. [1][2]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals (Basel). 2021. [18]

  • Various biologically active pyrido[2,3-d]pyrimidines. ResearchGate. [3]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini Rev Med Chem. 2020. [4]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Adv. 2023. [5]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. [8]

Sources

Methodological & Application

Comprehensive Analytical Methodologies for the Characterization of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one, a heterocyclic compound representative of the pyridopyrimidinone class.[1] Pyrido[2,3-d]pyrimidines are recognized as privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] A thorough and rigorous analytical characterization is therefore indispensable for confirming molecular structure, assessing purity, and ensuring the reliability of research and development data. This guide details integrated protocols for chromatographic and spectroscopic techniques, explains the rationale behind methodological choices, and provides a framework for method validation in accordance with industry standards.

The Strategic Importance of Analytical Characterization

The structural confirmation and purity determination of novel chemical entities are foundational to the integrity of any research or drug development program. For heterocyclic compounds like 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one, a multi-faceted analytical approach is not merely a procedural step but a scientific necessity. Each technique provides a unique and complementary piece of information, and when combined, they create a comprehensive and definitive profile of the molecule. This integrated workflow ensures that subsequent biological, toxicological, and formulation studies are based on a well-characterized and pure compound.

The general workflow for characterizing a newly synthesized compound involves a logical progression from initial purity checks to detailed structural elucidation.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Definitive Structure synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification purity_check Purity Assessment (HPLC/UPLC) purification->purity_check ms Mass Spectrometry (MS) (Molecular Weight) purity_check->ms ftir FTIR Spectroscopy (Functional Groups) purity_check->ftir uv_vis UV-Vis Spectroscopy (Chromophore Analysis) purity_check->uv_vis nmr NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Stereochemistry) ms->nmr

Caption: Integrated workflow for novel compound characterization.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[3][] Its primary function is to separate the main compound from any impurities, byproducts, or starting materials.

Causality Behind Experimental Choices: A reversed-phase (RP-HPLC) method is selected due to the moderate polarity of the target molecule. A C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures peak shape and reproducibility by controlling the ionization state of the molecule. UV detection is chosen because the pyridopyrimidinone core contains a strong chromophore.[5]

Protocol 2.1: Reversed-Phase HPLC Purity Assessment
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Isocratic Elution: 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined λmax from UV-Vis analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[6]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_workflow HPLC Analysis Workflow prep Sample Preparation (Dissolve & Filter) inject Inject into HPLC prep->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect analyze Data Analysis (% Area Purity) detect->analyze

Caption: Workflow for HPLC purity analysis.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required to unambiguously determine the molecular structure.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[7] Electrospray ionization (ESI) is a soft ionization technique ideal for this class of molecule, minimizing initial fragmentation and providing a clear molecular ion peak.

Application: For 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one (Molecular Formula: C₈H₉N₃O), the expected exact mass is approximately 179.0746 g/mol . High-resolution MS (HRMS) can confirm the elemental composition.

Protocol 3.1.1: ESI-MS Analysis
  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocycles as they readily accept a proton.

  • Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 amu).

  • Interpretation: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 180.0824. Fragmentation may occur, potentially showing loss of the methyl group or cleavage of the rings, providing further structural confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[7] ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Application: The spectra will confirm the presence of all key structural motifs: the methyl group, the dihydropyridine and pyrimidinone rings, and the specific arrangement of protons and carbons.

Protocol 3.2.1: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and reveal exchangeable protons (like N-H).

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): Experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) can be used for unequivocal assignment of all signals.[9]

  • Interpretation of Expected Signals (in DMSO-d₆):

    • ¹H NMR: Expect signals for the N-CH₃ group (singlet, ~3.0-3.3 ppm), two CH₂ groups in the dihydropyridine ring (multiplets, ~2.5-4.0 ppm), an aromatic proton (singlet or doublet, ~7.0-8.5 ppm), and an N-H proton (broad singlet, may be higher field or exchangeable).

    • ¹³C NMR: Expect signals for the methyl carbon (~30-40 ppm), two methylene carbons (~30-50 ppm), and several sp² carbons in the aromatic and amide portions of the rings (~110-165 ppm), including a distinct carbonyl (C=O) signal (~160-170 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrational frequencies.[10][11]

Application: This technique will quickly confirm the presence of key functional groups such as the amide carbonyl, N-H bonds, and C-H bonds.

Protocol 3.3.1: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Interpretation of Expected Absorption Bands:

    • ~3200-3400 cm⁻¹: N-H stretching (from the amide/amine groups).[12]

    • ~2850-3000 cm⁻¹: C-H stretching (aliphatic, from methyl and methylene groups).

    • ~1650-1680 cm⁻¹: C=O stretching (a strong, sharp peak from the pyrimidinone carbonyl).[12]

    • ~1550-1620 cm⁻¹: C=N and C=C stretching from the rings.

G cluster_workflow Spectroscopic Analysis Workflow sample Pure Compound ms MS (Confirm MW) sample->ms nmr NMR (Confirm Connectivity) sample->nmr ftir FTIR (Confirm Functional Groups) sample->ftir structure Elucidated Structure ms->structure nmr->structure ftir->structure

Caption: Workflow for spectroscopic structural elucidation.

Summary of Expected Analytical Data

ParameterTechniqueExpected ResultPurpose
Purity RP-HPLC>95% (as per area %)Quantifies impurities
Molecular Ion [M+H]⁺ ESI-MSm/z ≈ 180.08Confirms Molecular Weight
¹H NMR Signals ¹H NMR (400 MHz)Methyl (s), 2x Methylene (m), Aromatic (s/d), N-H (br s)Maps proton environment
¹³C NMR Signals ¹³C NMR (100 MHz)Signals for CH₃, 2x CH₂, sp² C's, and C=O (~165 ppm)Defines carbon skeleton
Key IR Bands FTIR-ATR~3300 (N-H), ~2950 (C-H), ~1670 (C=O), ~1600 (C=C/C=N) cm⁻¹Identifies functional groups
λmax UV-Vis Spectroscopy~250-280 nmDetermines optimal wavelength for HPLC detection

Analytical Method Validation Framework

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[13][15] Validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the compound.

Validation ParameterDescriptionTypical Acceptance Criteria (for HPLC Assay)
Specificity Ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak for the main compound is well-resolved from all other peaks (Resolution > 2).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.[16]
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.

Conclusion

The characterization of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one requires an integrated suite of orthogonal analytical techniques. HPLC provides essential data on purity, while a combination of MS, NMR, and FTIR spectroscopy delivers an unambiguous confirmation of the molecular structure. By following these detailed protocols and adhering to the principles of method validation outlined by ICH guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data, which is paramount for the successful advancement of scientific research and drug development programs.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Tidke, K. J., & Solanki, P. R. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. [Link]

  • Girreser, U., et al. (2013). 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]

  • Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. [Link]

  • Jetir.Org. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

  • Zhang, T., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Alaejos, M. S., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B. [Link]

  • Rao, I. R. (2025). Quantification of Heterocyclic Compounds: Analytical Methodologies, and Practical Applications. JOURNAL OF ADVANCE AND FUTURE RESEARCH. [Link]

  • Prasad, K. V., et al. (2024). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Heliyon. [Link]

  • ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds | Request PDF. [Link]

  • ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]

  • Sreenivas, P., et al. (2014). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

  • ResearchGate. Scheme 2. MS fragmentation diagram of 8-methyl-7-oxo-3,5-diphenyl-7,8-dihydro[13][14][16] triazolo [4,3-a]pyrimidine-6-carbonitrile (6a). [Link]

  • Al-Hourani, B., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • ResearchGate. (2020). (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. [Link]

  • Shah, A., et al. (2002). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Journal of Biological Sciences. [Link]

  • Reddy, G. S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. International Journal of Analytical Mass Spectrometry and Chromatography. [Link]

  • Al-Adl, S. M., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Separations. [Link]

  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology. [Link]

  • Agarwal, A., & Chauhan, P. M. S. (2005). Solid supported synthesis of structurally diverse dihydropyrido[2,3-d]pyrimidines using microwave irradiation. Tetrahedron Letters. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • ResearchGate. FTIR spectrum for Pyridine | Download Table. [Link]

  • ResearchGate. FTIR spectra of a cypermethrin encapsulated core PF microcapsules and b... | Download Scientific Diagram. [Link]

  • El-Gazzar, A. A., et al. (2013). Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. International Journal of Organic Chemistry. [Link]

  • Patel, D. R., et al. (2024). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances. [Link]

  • NIST. 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-1-methyl-. NIST WebBook. [Link]

  • Bakr, R. B., et al. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

Sources

High-Throughput Screening of Pyrido[2,3-d]pyrimidine Libraries: Target Engagement and Assay Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrido[2,3-d]pyrimidines represent a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly renowned for their efficacy as ATP-competitive kinase inhibitors[1]. Structurally, the fused bicyclic system mimics the adenine ring of adenosine triphosphate (ATP), allowing these molecules to anchor deeply within the highly conserved hinge region of the kinase catalytic domain[2]. By forming critical hydrogen bonds with the backbone amides of the hinge region (e.g., Met341 in c-Src or Val96 in CDK4), pyrido[2,3-d]pyrimidines effectively block ATP binding, thereby halting kinase-mediated phosphorylation cascades[2],[3].

This application note details the strategic deployment of High-Throughput Screening (HTS) methodologies to interrogate pyrido[2,3-d]pyrimidine libraries. We focus on optimizing biochemical and cellular assays to identify potent inhibitors against oncology targets such as Cyclin-Dependent Kinase 4/6 (CDK4/6) and eukaryotic Elongation Factor-2 Kinase (eEF-2K)[4],[5].

HTS Workflow Design

To systematically evaluate thousands of pyrido[2,3-d]pyrimidine derivatives, a tiered screening funnel is essential. The workflow transitions from a high-throughput biochemical primary screen to orthogonal secondary validations, ensuring that identified hits are both potent and mechanistically on-target.

HTS_Workflow Lib Pyrido[2,3-d]pyrimidine Library Assembly Assay Primary HTS (ADP-Glo Luminescence) Lib->Assay Hit Hit Triage (Z'-factor > 0.5) Assay->Hit Dose Dose-Response (IC50 Determination) Hit->Dose Cell Secondary Validation (Target Engagement) Dose->Cell

Fig 1. Multi-tiered high-throughput screening workflow for pyrido[2,3-d]pyrimidine libraries.

Quantitative Data Presentation

The structural tunability of the pyrido[2,3-d]pyrimidine core allows for precise Structure-Activity Relationship (SAR) optimization. Substitutions at the C-2, C-6, C-7, and N-8 positions heavily dictate target selectivity[2]. Below is a summary of screening data for representative derivatives against eEF-2K and CDK4/6.

Table 1: SAR of Pyrido[2,3-d]pyrimidine-2,4-dione eEF-2K Inhibitors [5],[6]

CompoundR1 SubstitutionR2 SubstitutionR3 SubstitutioneEF-2K IC₅₀ (nM)
6 (A-484954) Ethyl-CONH₂Cyclopropyl420
9 n-Propyl-CONH₂Cyclopropyl930
12 Ethyl-HCyclopropyl>10,000

Causality Insight: The complete loss of activity in Compound 12 demonstrates that the carboxamide group (-CONH₂) at the R2 position is strictly essential for anchoring the molecule within the eEF-2K catalytic cleft via hydrogen bonding[5].

Table 2: Efficacy of Pyrido[2,3-d]pyrimidine Derivatives in Kinase Targeting [1],[7],[3]

DerivativePrimary TargetScaffold ModificationsIC₅₀ (nM)Clinical / in vivo Status
Palbociclib (PD-0332991) CDK4/68-cyclopentyl, 2-amino11 (CDK4)FDA Approved (Breast Cancer)
PD180970 BCR-ABL / ALK27-one derivative2.5 (ABL)Preclinical
Compound 1 CDK48-ethyl-2-phenylamino620Hit Compound

Experimental Protocols

Protocol 1: Primary Biochemical HTS via Universal ADP Detection

Rationale: Pyrido[2,3-d]pyrimidines are highly conjugated heterocyclic systems, which frequently exhibit intrinsic auto-fluorescence. To prevent high false-positive rates inherent to fluorescence-based assays, we utilize a luminescence-based ADP detection system (e.g., ADP-Glo™)[6]. This assay measures the accumulation of ADP, making it universally applicable to any kinase-substrate pair while maintaining a high signal-to-background ratio[6].

Materials:

  • 384-well solid white microplates (optimizes luminescence reflection).

  • Recombinant Kinase (e.g., eEF-2K or CDK4/Cyclin D1).

  • Ultra-pure ATP and specific peptide substrate.

  • Luminescence-based ADP detection reagents.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of pyrido[2,3-d]pyrimidine library compounds (in 100% DMSO) into the 384-well assay plate. Causality: Acoustic dispensing prevents tip cross-contamination and allows for precise nanoliter transfer, keeping final DMSO concentrations below 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 5 µL of the kinase/substrate master mix (prepared in assay buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20) to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration[6].

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Centrifuge the plate briefly at 1000 x g to ensure proper mixing.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes. Note: Ensure the reaction remains in the linear phase (typically <20% ATP depletion) for accurate steady-state kinetic measurements.

  • Kinase Reaction Termination: Add 10 µL of the ADP depletion reagent. Incubate for 40 minutes at room temperature[6]. Causality: This step halts kinase activity and enzymatically depletes unreacted ATP, ensuring the subsequent signal is exclusively derived from the ADP generated during the reaction.

  • Signal Generation & Detection: Add 20 µL of the Kinase Detection Reagent to convert ADP back to ATP, simultaneously driving a luciferase/luciferin reaction[6]. Incubate for 30 minutes in the dark. Read luminescence on a multi-mode plate reader (integration time: 0.5–1 second/well).

  • Data Analysis: Calculate the Z'-factor for each plate using DMSO (negative) and a known reference inhibitor (positive) controls. A Z'-factor ≥ 0.5 validates the assay run. Calculate % inhibition and derive IC₅₀ values via 4-parameter logistic non-linear regression.

Protocol 2: Secondary Cellular Validation (Target Engagement)

Rationale: A biochemical hit must be validated in a cellular context to confirm membrane permeability and intracellular target engagement. For CDK4/6 inhibitors like palbociclib, target engagement is quantified by measuring the downstream reduction in Retinoblastoma protein (Rb) phosphorylation[1].

Pathway Stimulus Mitogenic Signals CDK CDK4/6 + Cyclin D Stimulus->CDK Rb Rb Phosphorylation (Ser780/Ser795) CDK->Rb Inhibitor Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Inhibitor->CDK E2F E2F Transcription Factor Release Rb->E2F Proliferation G1 to S Phase Cell Cycle Progression E2F->Proliferation

Fig 2. Mechanism of action for pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-453 breast cancer cells) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a dose-response gradient of the pyrido[2,3-d]pyrimidine hit compound (e.g., 1 nM to 10 µM) for 24 hours. Include a 0.1% DMSO vehicle control[6].

  • Cell Lysis: Wash cells with ice-cold PBS to halt cellular metabolism. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the phosphorylation state of Rb)[6].

  • Western Blotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with primary antibodies against phospho-Rb (Ser780) and total Rb. Causality: Normalizing phospho-Rb to total Rb ensures that the observed signal decrease is due to kinase inhibition, not a general reduction in protein expression or cell death[6].

  • Quantification: Detect using chemiluminescence. A dose-dependent decrease in the phospho-Rb/total-Rb ratio confirms intracellular target engagement.

References

  • BenchChem : 1

  • BenchChem : 4

  • PubMed Central (PMC) : 5

  • BenchChem : 6

  • PubMed Central (PMC) :7

  • ACS Publications :2

  • ACS Publications : 3

Sources

Application Note: In Vivo Pharmacological Profiling of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one Derivatives as CSF-1R (FMS) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pre-clinical researchers, pharmacologists, and drug development scientists. Focus: Osteoimmunology, Rheumatoid Arthritis (RA), and Macrophage-Driven Inflammation.

Introduction and Pharmacological Context

The compound 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one (CAS: 625105-34-2)[1] serves as a highly potent, privileged structural pharmacophore for the development of Macrophage Colony-Stimulating Factor-1 Receptor (CSF-1R, also known as FMS tyrosine kinase) inhibitors[2].

In the context of chronic inflammatory diseases such as rheumatoid arthritis, the overactivation of the CSF-1/CSF-1R axis drives the differentiation, survival, and proliferation of bone marrow-derived macrophages (BMDMs) and osteoclasts[2]. By optimizing the pyrido[2,3-d]pyrimidin-5-one core—specifically through C-2 anilino and C-6 amide substitutions—researchers have developed advanced derivatives (e.g., hydroxamate analogues) that exhibit low-nanomolar IC 50​ values against FMS, excellent oral bioavailability, and profound in vivo efficacy in halting bone erosion and joint swelling[2],[3].

This application note provides a comprehensive, self-validating in vivo experimental framework for evaluating novel derivatives of this specific scaffold.

Mechanistic Rationale

To design an effective in vivo study, one must understand the target biology. CSF-1R is a receptor tyrosine kinase. Upon binding its ligand (CSF-1 or IL-34), it auto-phosphorylates and activates downstream signaling cascades, primarily the PI3K/AKT and ERK/MAPK pathways[4].

Derivatives of the 8-methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one core act as Type I ATP-competitive inhibitors . By occupying the adenine-binding pocket of the active FMS kinase domain, they prevent downstream phosphorylation[2]. This halts macrophage proliferation and prevents the maturation of osteoclasts, directly addressing both the inflammatory (cytokine release) and structural (bone erosion) pathologies of arthritis.

Mechanism CSF1 CSF-1 / IL-34 Ligand CSF1R CSF-1R (FMS Kinase) CSF1->CSF1R Receptor Activation PI3K PI3K / AKT Pathway CSF1R->PI3K MAPK ERK / MAPK Pathway CSF1R->MAPK Inhibitor 8-Methyl-pyrido[2,3-d] pyrimidin-5(6H)-one Inhibitor->CSF1R ATP-Competitive Blockade Osteo Osteoclastogenesis (Bone Erosion) PI3K->Osteo Inflam Macrophage Survival (TNF-α / IL-6) MAPK->Inflam

Figure 1: Mechanism of CSF-1R inhibition by pyrido[2,3-d]pyrimidin-5-ones in macrophages.

Pre-Clinical Formulation & Pharmacokinetics

Causality in Formulation: The pyrido[2,3-d]pyrimidin-5-one core exhibits high lipophilicity, which can lead to erratic gastrointestinal absorption if administered in standard aqueous buffers.

  • Optimal Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) or 0.5% Methylcellulose (MC) supplemented with 0.1% Tween-80.

  • Why? The cellulose polymer increases the viscosity of the vehicle, keeping the hydrophobic drug particles in a homogenous suspension. Tween-80 acts as a surfactant, reducing the surface tension of the drug particles and preventing aggregation, thereby ensuring dose-to-dose uniformity and predictable Tmax​ (typically 1–2 hours post-dose).

In Vivo Experimental Workflows

The following protocols establish a self-validating system: Protocol 4.1 confirms acute target engagement (pharmacodynamics), while Protocol 4.2 evaluates chronic disease modification (efficacy).

InVivo_Workflow Induction Disease Induction (SCW Day 0) Randomization Randomization & Baseline (Day 14) Induction->Randomization Acute Phase Dosing PO Dosing (1-10 mg/kg) Randomization->Dosing Monitoring Plethysmometry (Joint Volume) Dosing->Monitoring Daily Monitoring->Dosing Repeat Endpoint Endpoint Analysis (Histology/MicroCT) Monitoring->Endpoint Day 28

Figure 2: In vivo workflow for chronic SCW-induced arthritis efficacy evaluation.

Protocol 4.1: Acute Target Engagement (LPS-Induced Systemic TNF- α Model)

This model validates that the compound successfully inhibits CSF-1R-mediated macrophage cytokine release in vivo[3].

  • Animal Preparation: Fast female Balb/c mice (6-8 weeks old) for 4 hours prior to dosing to reduce variability in gastric emptying.

  • Dosing: Administer the pyrido[2,3-d]pyrimidin-5-one derivative (e.g., 1, 3, 10 mg/kg) or vehicle control via oral gavage (PO).

  • Challenge (Timing is Critical): Exactly 60 minutes post-dose, inject Lipopolysaccharide (LPS, E. coli 0111:B4) at 1 mg/kg intraperitoneally (IP).

    • Causality: The 60-minute pre-treatment aligns the drug's Tmax​ with the onset of the TLR4/CSF-1R cross-talk signaling cascade triggered by LPS.

  • Sample Collection: Exactly 90 minutes post-LPS injection, euthanize the animals and collect blood via cardiac puncture.

    • Causality: Systemic TNF- α expression peaks transiently at 90 minutes post-LPS. Missing this window by even 30 minutes will result in false negatives due to rapid cytokine clearance.

  • Readout: Quantify serum TNF- α using a standard ELISA. Effective derivatives of this class routinely achieve >80% TNF- α inhibition at 10 mg/kg[3].

Protocol 4.2: Chronic Disease Modification (SCW-Induced Polyarthritis)

This model mimics human rheumatoid arthritis, allowing the evaluation of both inflammation and bone erosion[2].

  • Induction (Day 0): Inject female Lewis rats intra-articularly (right ankle) with 5 µg of Streptococcal Cell Wall (SCW) peptidoglycan-polysaccharide complex. This induces a localized acute inflammatory response.

  • Systemic Reactivation: Immediately follow with an intravenous (IV) injection of 100 µg SCW. This triggers a T-cell and macrophage-dependent chronic polyarthritis that peaks around Day 14-28.

  • Randomization (Day 14): Do not dose on Day 0. Wait until Day 14 and measure baseline joint volumes using water displacement plethysmometry. Randomize animals into cohorts based on equal mean joint swelling.

    • Causality: Randomizing on Day 14 ensures that only animals with established, active disease are treated. This prevents the masking of therapeutic efficacy by non-responders to the SCW induction, ensuring the protocol is self-validating.

  • Therapeutic Dosing (Days 14–28): Administer the compound daily (PO) at 1, 3, and 10 mg/kg.

  • Endpoint Analysis (Day 28): Euthanize animals. Harvest the hind paws for MicroCT (to quantify bone mineral density and erosion) and histological scoring (H&E and TRAP staining for osteoclasts).

Quantitative Data Interpretation

A successful experimental run using an optimized 8-methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one derivative (such as the hydroxamate analogue 37[2]) should yield a dose-dependent reversal of established joint swelling and bone erosion.

Table 1: Expected Pharmacodynamic Responses in SCW-Induced Arthritis Model (Rat)

Treatment GroupDose (mg/kg/day)RouteMean Joint Volume Increase (mL) at Day 28Bone Erosion Score (0-3 Scale)% Inhibition of Swelling
Naïve (No SCW) 0-0.05 ± 0.020.0N/A
Vehicle Control 0PO1.20 ± 0.152.8 ± 0.20%
Pyrido-pyrimidin-5-one 1.0PO0.85 ± 0.121.2 ± 0.3~30%
Pyrido-pyrimidin-5-one 3.0PO0.40 ± 0.080.5 ± 0.1~65%
Pyrido-pyrimidin-5-one 10.0PO0.15 ± 0.050.1 ± 0.1~85%

Note: Low doses (1 mg/kg) often demonstrate profound protection against bone erosion (osteoclastogenesis) even if the reduction in gross inflammatory swelling is only partial. This highlights the specific reliance of osteoclasts on the CSF-1R pathway[2].

Sources

High-Efficiency Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidine Derivatives: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic pharmacophore extensively utilized in modern drug discovery [1]. Its structural resemblance to pteridines and quinazolines endows it with broad-spectrum biological activities, including potent tyrosine kinase inhibition, antimicrobial efficacy, and targeted anticancer properties [2]. Traditional synthetic methodologies often suffer from protracted reaction times, harsh thermal conditions, and suboptimal atom economy.

As a Senior Application Scientist, I advocate for the transition to microwave-assisted multicomponent reactions (MW-MCRs). By harnessing microwave dielectric heating, we can drive the one-pot, three-component condensation of an aldehyde, an active methylene compound, and an aminopyrimidine to completion in minutes rather than hours [3]. This application note details the mechanistic causality, quantitative optimization, and self-validating protocols required to robustly synthesize these complex derivatives.

Mechanistic Rationale: The Causality of Microwave Irradiation

The synthesis of pyrido[2,3-d]pyrimidines proceeds via a domino Knoevenagel-Michael-cyclization sequence[4].

  • Knoevenagel Condensation : The reaction initiates with the rapid condensation of an aromatic aldehyde and malononitrile to form an highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition : The exocyclic amino group of 4(6)-aminouracil (or 6-aminothiouracil) attacks this intermediate, forming an acyclic adduct.

  • Intramolecular Cyclization : The adduct undergoes cyclization followed by tautomerization to yield the stable aromatic system.

Why Microwave? Under conventional conductive heating, the final intramolecular cyclization acts as a significant thermodynamic bottleneck. Heat transfer is dependent on thermal gradients, often causing localized degradation of the sensitive aldehyde precursors. Microwave irradiation directly couples with the molecular dipoles (dipolar polarization) and ions (ionic conduction) in the reaction mixture, generating rapid, uniform volumetric heating [3]. This instantly overcomes the activation energy barrier of the rate-limiting cyclization step, shifting the equilibrium toward the thermodynamically stable pyrido[2,3-d]pyrimidine sink [2].

Mechanism A Aromatic Aldehyde + Malononitrile B Knoevenagel Condensation (Rapid under MW) A->B C α,β-Unsaturated Intermediate B->C E Michael Addition C->E D Aminopyrimidine Derivative D->E F Acyclic Adduct E->F G Intramolecular Cyclization & Tautomerization F->G Rate-Limiting Step Overcome by MW H Pyrido[2,3-d]pyrimidine Derivative G->H Thermodynamic Sink

Caption: Domino Knoevenagel-Michael-cyclization pathway driven by microwave irradiation.

Experimental Design & Quantitative Optimization

The trajectory of the MW-MCR is heavily dictated by solvent dielectric properties and catalyst selection. Water is an excellent microwave solvent due to its high dielectric constant, making aqueous media highly efficient when paired with a mild catalyst like Diammonium Hydrogen Phosphate (DAHP) [2]. Conversely, for sterically hindered substrates, utilizing a polar aprotic solvent like DMF at elevated temperatures (150 °C) without a catalyst provides the aggressive dielectric heating required for ring closure [1].

Table 1: Comparative Optimization Data for Pyrido[2,3-d]pyrimidine Synthesis
CatalystSolvent SystemTemp / MW PowerTimeYield (%)Mechanistic Insight
DAHP (10 mol%) Aqueous Ethanol (H₂O:EtOH)Reflux / 250 W5 – 10 min85 – 95%DAHP acts as a bifunctional catalyst, accelerating enolization in green media[2].
None DMF150 °C / 250 W25 min88 – 92%High dielectric heating in DMF drives unassisted cyclization of hindered substrates[1].
Triethylamine Ethanol100 °C / 250 W45 min49 – 53%Lower boiling point of EtOH limits max temperature, resulting in incomplete cyclization[1].
tBuOK Solvent-FreeMW Irradiation10 min41 – 70%Strong base facilitates rapid deprotonation, but mass transfer limits overall yield [5].

Validated Step-by-Step Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic checkpoints, researchers can confirm mechanistic progression in real-time.

Protocol A: Green Synthesis in Aqueous Media (DAHP Catalyzed)

Recommended for standard aromatic aldehydes and eco-friendly drug development pipelines.

  • Reagent Preparation : In a 10 mL microwave-transparent process vial equipped with a magnetic stirrer, sequentially add 4(6)-aminouracil (1.0 mmol), malononitrile (1.2 mmol), and the selected aromatic aldehyde (1.0 mmol)[2].

  • Solvent & Catalyst Addition : Add 3.0 mL of an aqueous ethanol mixture (1:1 v/v) followed by Diammonium Hydrogen Phosphate (DAHP) (10 mol%, 0.1 mmol)[2].

  • Microwave Irradiation : Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at a maximum power of 250 W, maintaining the temperature at 100 °C for 5–10 minutes[4].

  • In-Process Validation : Pause at 5 minutes. Spot the mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly UV-active aldehyde spot confirms the Knoevenagel condensation is complete.

  • Work-Up : Cool the vial to room temperature using compressed air. Pour the mixture into 10 mL of crushed ice-water.

  • Isolation : Filter the resulting precipitate under a vacuum. Wash the crude solid thoroughly with warm water and cold ethanol to remove unreacted malononitrile and DAHP. Recrystallize from hot DMF/EtOH to yield the pure pyrido[2,3-d]pyrimidine derivative[2].

Protocol B: High-Temperature Synthesis in DMF (Uncatalyzed)

Recommended for sterically hindered or highly electron-deficient substrates (e.g., ortho-substituted benzothiazoles).

  • Reagent Preparation : In a heavy-walled microwave vial, combine the aminopyrimidine derivative (e.g., 6-aminothiouracil, 5.0 mmol) and the sterically hindered α,β-unsaturated intermediate/aldehyde (5.0 mmol)[1].

  • Solvent Addition : Suspend the reactants in 5.0 mL of anhydrous Dimethylformamide (DMF). Do not add a catalyst.

  • Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 150 °C for 25 minutes[1]. Causality Note: The high boiling point and high loss tangent of DMF allow the system to reach 150 °C rapidly, providing the thermal energy required to force the sterically hindered Michael addition.

  • Work-Up & Isolation : Cool the mixture to room temperature. The product often precipitates directly from the DMF upon cooling. Filter the solid and wash with cold absolute ethanol.

Self-Validation & Quality Control Checkpoints

A protocol is only as good as its validation. Ensure the following parameters are met:

  • Colorimetric Shift : The reaction mixture typically transitions from a pale yellow suspension to a deep orange/red homogeneous solution before precipitating as a distinct solid.

  • Spectroscopic Integrity : ¹H NMR (DMSO-d₆) must show the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the emergence of the characteristic primary amine (NH₂) singlet (~7.0-8.0 ppm) and pyrimidine NH broad singlets (>11.0 ppm), confirming successful ring closure and tautomerization[5].

Workflow S1 Reagent Preparation (Equimolar Ratios) S2 Microwave Irradiation (100-150°C, 250W max) S1->S2 S3 In-Process Monitoring (TLC every 5 mins) S2->S3 S3->S2 Incomplete S4 Cooling & Precipitation (Ice-water quench) S3->S4 Complete S5 Filtration & Washing (Hot EtOH/H2O) S4->S5 S6 Structural Validation (1H/13C NMR, HRMS) S5->S6

Caption: Self-validating experimental workflow for microwave-assisted synthesis.

References

  • Title: An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media Source: International Journal of Organic Chemistry (2012) URL: [Link]

  • Title: Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis Source: Molecules / PMC (2022) URL: [Link]

  • Title: Solvent-free microwave-assisted synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity Source: Arabian Journal of Chemistry (2015) URL: [Link]

  • Title: Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds Source: Current Organic Chemistry / Bentham Science (2022) URL: [Link]

Sources

Application Note: One-Pot Synthesis of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one via Tandem Aza-Michael/Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrido[2,3-d]pyrimidines represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, antimicrobial agents, and antitumor drugs[1]. The synthesis of specific saturated derivatives, such as 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one (CAS: 625105-34-2), is critical for drug discovery programs requiring conformationally restricted, hydrogen-bond-accepting pharmacophores[2].

This application note details a highly efficient, one-pot synthetic protocol utilizing a tandem intermolecular aza-Michael addition followed by an intramolecular Friedel-Crafts acylation. By leveraging Eaton’s Reagent (P₂O₅ in methanesulfonic acid) as both the solvent and activating catalyst[3], this methodology bypasses the need for multi-step intermediate isolation, offering a scalable and self-validating system for drug development professionals.

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

The construction of the 5-oxo-tetrahydropyridine ring fused to the d-face of the pyrimidine core requires precise control over both nucleophilic addition and electrophilic aromatic substitution.

  • Aza-Michael Addition: The reaction initiates with the exocyclic secondary amine of 4-(methylamino)pyrimidine acting as a nucleophile. It attacks the β -carbon of acrylic acid to form the acyclic intermediate N-methyl-N-(pyrimidin-4-yl)- β -alanine[4].

  • Intramolecular Friedel-Crafts Acylation: Eaton's reagent dehydrates the resulting carboxylic acid, generating a highly reactive acylium ion (or mixed anhydride). While pyrimidines are generally electron-deficient and resistant to electrophilic aromatic substitution, the C5 position in this substrate is heavily activated. The electron-donating N-methylamino group at C4 creates a strong vinylogous amide push-pull system, driving electron density specifically to C5. This regioselectivity ensures exclusive ring closure at C5 rather than C2 or C6, yielding the target 5-one without the formation of unwanted regioisomers.

G A 4-(Methylamino)pyrimidine + Acrylic Acid B Aza-Michael Addition (Intermolecular) A->B C N-Methyl-N-(pyrimidin-4-yl)-β-alanine (Intermediate) B->C D Acid Activation (Eaton's Reagent: P2O5 / MeSO3H) C->D E Intramolecular Friedel-Crafts Acylation at C5 D->E F 8-Methyl-7,8-dihydropyrido[2,3-d] pyrimidin-5(6H)-one E->F

Tandem Aza-Michael/Friedel-Crafts acylation pathway for the one-pot synthesis.

Experimental Protocol

Materials and Reagents
  • 4-(Methylamino)pyrimidine (CAS 34386-41-5): 1.09 g, 10.0 mmol (1.0 equiv)

  • Acrylic acid (CAS 79-10-7): 0.82 mL, 12.0 mmol (1.2 equiv)

  • Eaton’s Reagent (7.7 wt% P₂O₅ in CH₃SO₃H): 10 mL

  • Sodium Hydroxide (NaOH) : 20% aqueous solution (for neutralization)

  • Absolute Ethanol : For recrystallization

Step-by-Step Methodology

Workflow Step1 1. Reagent Mixing Eaton's Reagent + Amine + Acrylic Acid at 0 °C Step2 2. Tandem Reaction Heat to 80 °C for 5 hours Step1->Step2 Step3 3. Quenching Pour over ice Stir vigorously Step2->Step3 Step4 4. Neutralization Add 20% NaOH to pH 7.5-8.0 Step3->Step4 Step5 5. Isolation Vacuum filtration & H2O wash Step4->Step5 Step6 6. Purification Recrystallization from Ethanol Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis and isolation.

  • Preparation: Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Add 10 mL of Eaton’s reagent and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add 4-(methylamino)pyrimidine (1.09 g, 10.0 mmol) portionwise. Caution: Protonation by methanesulfonic acid is highly exothermic.

  • Michael Acceptor Introduction: Add acrylic acid (0.82 mL, 12.0 mmol) dropwise over 5 minutes to the chilled mixture.

  • Tandem Cyclization: Remove the ice bath. Immerse the flask in a pre-heated silicone oil bath at 80 °C. Stir vigorously for 5 hours. The homogeneous acidic medium will facilitate both the initial addition and the subsequent dehydrative cyclization.

  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Carefully pour the viscous mixture over 50 g of crushed ice while stirring vigorously to hydrolyze any unreacted anhydrides.

  • Neutralization & Isolation: Place the beaker in an ice bath. Slowly add cold 20% aqueous NaOH dropwise until the pH reaches strictly 7.5–8.0 . The target compound will precipitate as a free base.

  • Purification: Collect the crude solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove residual methanesulfonate salts. Dry in vacuo and recrystallize from hot absolute ethanol to yield the pure product.

Reaction Optimization & Quantitative Data

The choice of acid catalyst and temperature is the primary determinant of the reaction's success. Table 1 summarizes the optimization data, demonstrating why Eaton's reagent at 80 °C is the superior self-validating condition.

Table 1: Optimization of the One-Pot Tandem Synthesis

Acid Catalyst / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Polyphosphoric Acid (PPA)100855High viscosity limited mass transfer; aqueous workup was highly problematic.
Eaton's Reagent 80 5 82 Optimal acylium ion formation; clean regioselective cyclization.
Eaton's Reagent501245Incomplete Friedel-Crafts cyclization; acyclic intermediate accumulated.
Triflic Acid (TfOH)80560Competing polymerization of the acrylic acid Michael acceptor observed.

Analytical Characterization (Self-Validation)

To ensure trustworthiness and verify the structural integrity of the synthesized scaffold, cross-reference your analytical outputs with the following expected spectral data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • ESI-MS: m/z calculated for C₈H₁₀N₃O⁺[M+H]⁺ 164.08, found 164.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, Pyrimidine H-2), 8.62 (s, 1H, Pyrimidine H-4), 3.65 (t, J = 7.0 Hz, 2H, C7-H₂), 3.18 (s, 3H, N-CH₃), 2.72 (t, J = 7.0 Hz, 2H, C6-H₂). (Note: The disappearance of the pyrimidine C5 proton, typically around 6.5 ppm in the starting material, confirms successful cyclization at the correct position).

Troubleshooting & Causality

  • Issue: Low yield with significant recovery of starting material.

    • Causality: Incomplete aza-Michael addition caused by premature, irreversible protonation of the amine.

    • Solution: Ensure acrylic acid is added slowly at 0 °C before the application of heat. This allows the initial complexation and nucleophilic attack to commence before the bulk acidic medium fully sequesters the amine nucleophile.

  • Issue: Formation of intractable polymeric byproducts.

    • Causality: Excessive heating (>100 °C) triggers the thermal polymerization of acrylic acid or causes degradation of the pyrimidine core.

    • Solution: Strictly control the oil bath temperature at 80 °C using an internal thermocouple.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules 2019, 24(22), 4161.

  • Abdelhameed, R. M., et al. "Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents." Heliyon 2020, 6(6), e04256.

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." Journal of Organic Chemistry 1973, 38(23), 4071-4073.

  • Declerck, V., Martinez, J., & Lamaty, F. "aza-Baylis−Hillman Reaction." Chemical Reviews 2009, 109(1), 1-48.

Sources

Application Notes and Protocols for the Use of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of a novel derivative, 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one, as a putative chemical probe. Given the nascent status of this specific compound, this guide will focus on the essential methodologies required to validate its potential as a selective modulator of a biological target. We will detail the necessary steps from initial characterization to in-cell target engagement and phenotypic assays, emphasizing the principles of scientific rigor and self-validating experimental design.

Introduction: The Rationale for a Novel Chemical Probe

Chemical probes are indispensable tools for dissecting complex biological processes.[4][5][6] They allow for the acute and often reversible modulation of protein function, offering a temporal resolution that can be challenging to achieve with genetic approaches alone. The pyrido[2,3-d]pyrimidine core has been extensively explored, yielding potent inhibitors of various protein kinases, including those involved in cell cycle regulation and signal transduction.[7][8][9] The specific compound, 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one, represents an under-explored variation of this scaffold. Its potential to selectively target a particular protein or pathway makes it an attractive candidate for development into a chemical probe.

This guide will outline a hypothetical, yet methodologically sound, workflow for the validation and use of this compound. The overarching goal is to establish a clear understanding of its mechanism of action, potency, and selectivity, thereby enabling its confident application in biological research.

Initial Physicochemical Characterization

Before embarking on biological studies, it is crucial to establish the fundamental physicochemical properties of the compound. This ensures the quality and reproducibility of subsequent experiments.

Table 1: Hypothetical Physicochemical Properties of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one

PropertyValueMethod
Purity>98%HPLC, ¹H NMR, LC-MS
Molecular Weight177.19 g/mol Mass Spectrometry
Solubility50 µM in PBS, >100 mM in DMSOAqueous and Organic Solvents
StabilityStable for >24h in cell culture mediumLC-MS analysis over time

Target Identification and Validation: Unveiling the Molecular Target

The identification of a small molecule's molecular target is a cornerstone of chemical biology and drug discovery.[10][11][12] A combination of direct and indirect methods is often employed for robust target validation.

Workflow for Target Identification

Target_Identification_Workflow start Novel Compound: 8-Methyl-7,8-dihydropyrido [2,3-d]pyrimidin-5(6H)-one affinity_probe Synthesize Affinity Probe (e.g., Biotinylated Analog) start->affinity_probe pull_down Affinity Pull-Down from Cell Lysate affinity_probe->pull_down ms_analysis Protein Identification by Mass Spectrometry pull_down->ms_analysis putative_targets List of Putative Binding Proteins ms_analysis->putative_targets target_engagement Cellular Target Engagement Assay (e.g., CETSA) putative_targets->target_engagement validated_target Validated Target(s) target_engagement->validated_target

Caption: A generalized workflow for identifying the molecular target of a novel compound.

Protocol 1: Affinity-Based Target Identification using a Biotinylated Probe

This protocol describes a direct method to isolate binding partners of the compound from a complex protein mixture.[13][14]

1. Synthesis of Biotinylated Probe:

  • Synthesize a derivative of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one with a linker and a biotin tag. The linker should be attached at a position that does not interfere with the compound's biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

2. Preparation of Cell Lysate:

  • Culture cells of interest to ~80-90% confluency.
  • Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-Down:

  • Incubate the clarified cell lysate with the biotinylated probe for a predetermined time (e.g., 2-4 hours) at 4°C with gentle rotation.
  • As a negative control, incubate a separate aliquot of lysate with biotin alone.
  • Add streptavidin-coated magnetic beads and incubate for an additional hour to capture the probe-protein complexes.

4. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.
  • Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing high salt, low pH, or a denaturant like SDS).

5. Protein Identification:

  • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
  • Excise unique protein bands that appear in the probe-treated sample but not the control.
  • Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.

1. Cell Treatment:

  • Treat cultured cells with either the vehicle (e.g., DMSO) or varying concentrations of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one.

2. Heating and Lysis:

  • After incubation, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
  • Lyse the cells by freeze-thaw cycles.

3. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

4. Analysis:

  • Collect the supernatant containing the soluble proteins.
  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.
  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Selectivity and Off-Target Profiling

A high-quality chemical probe should exhibit a high degree of selectivity for its intended target.[5]

Protocol 3: Kinase Panel Screening

Given that the pyrido[2,3-d]pyrimidine scaffold is common in kinase inhibitors, screening against a broad kinase panel is a critical step.

1. Compound Submission:

  • Submit 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one to a commercial kinase screening service.

2. Assay Conditions:

  • The screening is typically performed at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.
  • The percentage of inhibition for each kinase is determined.

3. Follow-up Dose-Response:

  • For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response experiments to determine the IC50 values.

Table 2: Hypothetical Kinase Selectivity Profile

Kinase% Inhibition at 10 µMIC50 (nM)
Target Kinase X 98%50
Kinase Y65%1,200
Kinase Z15%>10,000
... (and so on for the entire panel)

Cellular and Phenotypic Assays

The ultimate utility of a chemical probe lies in its ability to modulate a cellular process and elicit a measurable phenotype.

Hypothetical Signaling Pathway

Signaling_Pathway stimulus External Stimulus receptor Receptor stimulus->receptor target_kinase Target Kinase X receptor->target_kinase downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylation transcription_factor Transcription Factor downstream_protein->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response probe 8-Methyl-7,8-dihydropyrido [2,3-d]pyrimidin-5(6H)-one probe->target_kinase Inhibition

Caption: A hypothetical signaling pathway modulated by the chemical probe.

Protocol 4: Western Blot Assay for Target Inhibition in Cells

This protocol measures the probe's ability to inhibit the activity of its target kinase within cells by assessing the phosphorylation of a downstream substrate.

1. Cell Culture and Treatment:

  • Seed cells in a multi-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one for a specified time (e.g., 1 hour).
  • Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable buffer.
  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream protein.
  • As a loading control, also probe with an antibody for the total amount of the downstream protein or a housekeeping protein (e.g., GAPDH).
  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Detect the signal using an appropriate chemiluminescent substrate.

4. Analysis:

  • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
  • Plot the normalized signal against the concentration of the probe to determine the cellular IC50.

Best Practices and Interpretation of Results

The quality of data generated using a chemical probe is highly dependent on rigorous experimental design and careful interpretation.

  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) in your experiments. If available, use a structurally similar but biologically inactive analog of the probe as a negative control.[4]

  • Dose-Response: Perform dose-response experiments to establish the potency of the probe and to avoid using excessively high concentrations that can lead to off-target effects.[15]

  • Orthogonal Approaches: Whenever possible, confirm findings obtained with the chemical probe using an orthogonal method, such as RNAi or CRISPR-mediated gene knockdown/knockout.[5]

  • Consider Off-Target Effects: Be aware of the potential off-targets identified during selectivity profiling and consider their possible contribution to the observed phenotype.

Conclusion

The development of a novel chemical probe like 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is a multi-step process that requires careful validation. By following the protocols and principles outlined in this guide, researchers can systematically characterize its biological activity, identify its molecular target(s), and establish its utility as a reliable tool for biological discovery. A well-validated chemical probe is an invaluable asset for elucidating the complex mechanisms of cellular function and for the identification of new therapeutic targets.

References

  • A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds - Benchchem. (n.d.).
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6).
  • Target identification of small molecules based on chemical biology approaches | Molecular Omics | Oxford Academic. (2013, May 1).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16).
  • How to use chemical probes. (n.d.). Chemical Probes Portal.
  • CHOOSING & USING CHEMICAL PROBES. (n.d.).
  • Best Practices for Chemical Probes - Alto Predict. (2016, July 6).
  • Using Chemical Probes to Examine Cellular Activities - Digital Commons Rockefeller University. (n.d.).
  • The art of the chemical probe. (n.d.).
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019, November 12).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16).
  • Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed. (2019, November 16).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (n.d.).
  • 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed. (n.d.).
  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3- - SciSpace. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBkEToeiXHe4Vk2XnlJg-oVMG2gywYAhm2SBZ4k4eLQ3uIMEi8Tujev6BYGxHHVMoTu0ZK-2p7uSVRb7Xa8aNf31pwRruCOuLNkK1LjKhAbCRZC2RfcIflQ8TqbHV94zyQEug-5whUUxokxEgBxClBugbkFtvanUYa-bs26rul19wjlSwwubhgzkW3CdiIbXqu32P7QPq-tKk=
  • (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 13).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrido[2,3-d]pyrimidine Aggregation in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult on projects where promising heterocyclic compounds fail during the leap from biochemical screening to cell-based validation. For pyrido[2,3-d]pyrimidine derivatives, the most common culprit is colloidal aggregation .

This guide provides a deep mechanistic dive into why these compounds aggregate, how to diagnose false-positive inhibition, and actionable protocols to rescue your assay integrity.

The Phenomenon: Causality of Colloidal Aggregation

Pyrido[2,3-d]pyrimidines are highly privileged scaffolds in drug discovery, frequently utilized as potent kinase inhibitors, antifolates, and anticancer agents[1][2][3]. However, their structural nature—a planar, nitrogen-rich bicyclic core—strongly favors π−π stacking.

When introduced into aqueous assay buffers, these highly lipophilic molecules can self-assemble into sub-micron colloidal particles once their concentration exceeds their thermodynamic solubility limit (often in the low micromolar range). Instead of binding stoichiometrically to the target enzyme's active site, these colloidal aggregates act as non-specific "sponges." They sequester, unfold, or adsorb the target kinase, leading to a complete loss of enzyme activity. To the researcher, this mimics potent inhibition, creating a dangerous false positive [4].

Mechanism Monomer Pyrido[2,3-d]pyrimidine Monomers Colloid Colloidal Aggregate (>100 nm particles) Monomer->Colloid Aqueous Buffer (Hydrophobic Stacking) Sequestration Enzyme Sequestration (False Positive) Colloid->Sequestration Non-specific Adsorption Enzyme Target Kinase (Active) Enzyme->Sequestration Trapped/Unfolded

Mechanism of false-positive inhibition via enzyme sequestration by colloidal aggregates.

Diagnostic Q&A: Troubleshooting Assay Discrepancies

Q1: My pyrido[2,3-d]pyrimidine derivative shows an IC50 of 10 nM in my biochemical kinase assay, but has zero effect in cell culture. What is happening? A: You are likely observing a false-positive result driven by colloidal aggregation. In biochemical assays with purified proteins, aggregates easily sequester the isolated kinase. However, in cell-based assays, the highly protein-rich environment (e.g., 10% FBS in media, dense intracellular proteins) acts as a "sink." These abundant proteins coat the aggregates, preventing them from interacting with your specific target. Furthermore, large colloidal particles cannot permeate the cell membrane. Alternative modes of action and off-target binding are frequently revealed when transitioning these inhibitors to complex proteomic environments[5].

Q2: How can I definitively prove that my compound is acting as a colloidal aggregator rather than a true active-site inhibitor? A: True stoichiometric inhibitors are unaffected by the presence of non-ionic detergents, whereas colloidal aggregators are highly sensitive to them. By adding a non-ionic detergent like 0.01% Triton X-100 to your assay buffer, you disrupt the hydrophobic interactions holding the colloid together[4]. If your IC50 shifts by >10-fold (or inhibition is completely abolished) upon adding detergent, your compound is an aggregator.

Q3: What if my target enzyme is sensitive to Triton X-100? A: If Triton X-100 denatures your specific kinase, you must substitute it with milder alternatives. Tween-20 (0.01%) or CHAPS (1 mM) are excellent substitutes. Additionally, keeping the final DMSO concentration strictly at or below 1% (v/v) and adding 0.1 mg/mL Bovine Serum Albumin (BSA) can significantly improve compound solubility and prevent non-specific adsorption to plasticware without disrupting the enzyme's native fold.

Workflow Hit Initial Hit: Pyrido[2,3-d]pyrimidine Assay Run Parallel Assays: Buffer vs. Buffer + 0.01% Triton X-100 Hit->Assay Compare Compare IC50 Values Assay->Compare Aggregator IC50 shifts >10-fold (Colloidal Aggregator) Compare->Aggregator Shift Observed TrueHit IC50 remains stable (True Inhibitor) Compare->TrueHit No Shift Discard Discard or Optimize Solubility Aggregator->Discard Proceed Proceed to Cell-Based Assays TrueHit->Proceed

Workflow for identifying pyrido[2,3-d]pyrimidine colloidal aggregation using detergent sensitivity.

Optimization Matrix: Buffer Additives for Aggregation Prevention

To systematically prevent aggregation, you must balance compound solubility with enzyme stability. The following table summarizes the quantitative parameters and mechanistic rationale for standard assay additives.

AdditiveRecommended ConcentrationPrimary Mechanism of ActionImpact on Enzyme StabilityRisk of Assay Interference
Triton X-100 0.01% - 0.05% (v/v)Disrupts hydrophobic π−π stacking; prevents colloid formation.Moderate (Can denature sensitive kinases at >0.1%).Low (Standard for most biochemical assays).
Tween-20 0.01% - 0.05% (v/v)Mild non-ionic surfactant; coats hydrophobic surfaces.High (Very gentle on native protein folds).Low.
CHAPS 1 mM - 2 mMZwitterionic detergent; prevents non-specific protein-compound binding.High (Maintains protein activity well).Moderate (Can interfere with certain fluorescence readouts).
BSA 0.1 mg/mL - 1 mg/mLActs as a carrier protein; binds free lipophilic monomers.Very High (Stabilizes enzyme).Moderate (May artificially shift IC50 by binding the inhibitor).
DMSO 1% (v/v)Co-solvent; increases absolute thermodynamic solubility.Low to Moderate (Kinases tolerate 1-5% max).High (Excess DMSO directly inhibits many enzymes).

Self-Validating Protocol: Detergent-Sensitivity Kinase Assay

To ensure trustworthiness, every hit triage process must include a self-validating system. This protocol utilizes a parallel internal control design to definitively classify pyrido[2,3-d]pyrimidine inhibitors.

Objective: Determine if the observed IC50 of a pyrido[2,3-d]pyrimidine derivative is driven by stoichiometric active-site binding or non-specific colloidal aggregation.

Materials:

  • Target Kinase and appropriate peptide substrate.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Triton X-100 (10% stock solution).

  • Pyrido[2,3-d]pyrimidine test compound (10 mM stock in 100% DMSO).

Step-by-Step Methodology:

  • Buffer Preparation (The Internal Control):

    • Prepare 50 mL of the base Assay Buffer.

    • Split into two 25 mL aliquots: Buffer A (No Detergent) and Buffer B (+ 0.01% Triton X-100). Causality note: Testing both buffers simultaneously controls for enzyme batch variations and daily ambient temperature fluctuations.

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the pyrido[2,3-d]pyrimidine inhibitor in 100% DMSO.

    • Critical Step: Ensure the final DMSO concentration in the assay plate will not exceed 1% (v/v) to prevent DMSO-induced enzyme denaturation.

  • Assay Assembly (384-well plate format):

    • Plate 1 (Buffer A): Add 5 µL of the target kinase diluted in Buffer A to the wells.

    • Plate 2 (Buffer B): Add 5 µL of the target kinase diluted in Buffer B to the wells.

    • Pin-transfer or pipette the serially diluted compounds into both plates. Incubate for 15 minutes at room temperature. Causality note: This pre-incubation allows time for colloidal aggregates to form and sequester the enzyme before the reaction begins.

  • Reaction Initiation & Detection:

    • Initiate the reaction by adding 5 µL of the ATP/Substrate master mix (prepared in the respective buffers) to all wells.

    • Incubate for the empirically determined linear phase of the kinase reaction (e.g., 60 minutes at 30°C).

    • Add the detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) and read luminescence.

  • Data Analysis & Self-Validation:

    • Plot the dose-response curves for Plate 1 and Plate 2.

    • Validation Check: If the IC50 in Plate 1 is 50 nM, but the IC50 in Plate 2 is >10 µM (or a flat line), the compound is a colloidal aggregator . If the IC50 remains ~50 nM in both plates, it is a true stoichiometric inhibitor .

References

  • Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. PMC - NIH.[Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.[Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.[Link]

Sources

Technical Support Center: Yield Optimization for Pyrido[2,3-d]pyrimidin-5(6H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one . This bicyclic heterocycle is a privileged scaffold frequently utilized in the development of Macrophage Colony-Stimulating Factor-1 Receptor (FMS) inhibitors and potent anti-inflammatory agents[1].

Synthesizing this core efficiently requires precise control over sequential carbon-carbon bond formations. The most scalable and reliable approach involves the construction of the pyridone ring onto a pre-existing pyrimidine scaffold via a Dieckmann cyclization[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your isolated yields.

Synthetic Workflow Overview

The optimized route to the target scaffold consists of three distinct phases: an initial SN​Ar amination, a moisture-sensitive Dieckmann cyclization, and a controlled decarboxylation.

Synthesis A Ethyl 4-chloropyrimidine- 5-carboxylate C Step 1: SNAr (DIPEA, THF) A->C B N-methyl-β-alanine ethyl ester B->C D Diester Intermediate C->D E Step 2: Dieckmann Cyclization (KOtBu) D->E F β-Keto Ester Intermediate E->F G Step 3: Decarboxylation (LiCl, DMSO) F->G H Target Molecule: 8-Methyl-7,8-dihydro... pyrimidin-5(6H)-one G->H

Three-step synthetic workflow for the 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one scaffold.

Troubleshooting & FAQs

Q1: My yield for the Dieckmann cyclization (Step 2) is consistently below 40%, and I am recovering a highly polar byproduct. What is causing this? A1: The Dieckmann condensation is highly sensitive to moisture. If water is present, the base will preferentially act as a nucleophile, causing competitive saponification (hydrolysis) of the ethyl ester groups rather than abstracting the α -proton to form the required enolate[1]. Causality & Solution: Weaker bases like K2​CO3​ or nucleophilic bases like NaOEt exacerbate this issue. Switch to a strong, sterically hindered base like Potassium tert-butoxide (KOtBu) in strictly anhydrous THF. Ensure the diester intermediate is thoroughly dried via azeotropic distillation with toluene prior to the reaction.

Q2: During the final decarboxylation step, LC-MS indicates a significant amount of a ring-opened byproduct. How can I prevent degradation? A2: The pyrimidine ring is highly susceptible to nucleophilic attack and subsequent ring-cleavage under harsh aqueous acidic conditions (e.g., prolonged reflux in 6M HCl), which is a traditional method for decarboxylation. Causality & Solution: Shift from hydrolytic decarboxylation to a Krapcho decarboxylation [3]. By using LiCl in wet DMSO at 150 °C, the chloride ion acts as a nucleophile in an SN​2 attack on the ethyl group of the ester, releasing ethyl chloride and CO2​ without exposing the delicate pyrimidine core to destructive hydrolysis.

Mechanism A β-Keto Ester Intermediate B Aqueous HCl (Reflux) Harsh Conditions A->B D Krapcho Conditions (LiCl, wet DMSO, 150°C) A->D C Pyrimidine Ring Cleavage (Byproduct) B->C Hydrolysis E Selective Decarboxylation (High Yield Target) D->E SN2 on Alkyl Group

Mechanistic divergence during decarboxylation: Krapcho conditions vs. acidic hydrolysis.

Q3: The initial SN​Ar amination (Step 1) stalls at ~60% conversion despite adding excess amine. Why? A3: The basicity of N-methyl- β -alanine ethyl ester is relatively low. As the SN​Ar reaction proceeds, stoichiometric HCl is generated. This acid protonates the remaining unreacted amine, rendering it non-nucleophilic and halting the reaction. Causality & Solution: Introduce 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to act as an acid scavenger. This keeps your primary reactant in its active, deprotonated state.

Quantitative Data: Base Optimization for Cyclization

The choice of base and solvent is the single most critical variable in determining the yield of the pyrido[2,3-d]pyrimidin-5(6H)-one core[2].

EntryBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Major Observed Impurity
1NaOEt (1.2)EtOH251235%Hydrolyzed mono-ester
2 K2​CO3​ (2.0)DMF802415%Unreacted starting material
3NaHMDS (1.2)THF-78 to 0378%Traces of starting material
4 KOtBu (1.2) THF -78 to 0 2 85% None (Clean conversion)

Self-Validating Experimental Protocols

Protocol A: SN​Ar Amination (Diester Synthesis)
  • Setup: Charge a flame-dried 500 mL round-bottom flask with ethyl 4-chloropyrimidine-5-carboxylate (10.0 g, 53.6 mmol) and anhydrous THF (150 mL).

  • Base Addition: Add DIPEA (18.7 mL, 107.2 mmol, 2.0 eq).

  • Reagent Addition: Dropwise add N-methyl- β -alanine ethyl ester (8.3 g, 56.3 mmol, 1.05 eq) at 0 °C under an inert N2​ atmosphere.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ 0.6) must completely disappear, replaced by a new UV-active spot at Rf​ 0.4. Pull a 0.1 mL aliquot for LC-MS; the target mass is [M+H]+=282.1 .

  • Workup: Concentrate under reduced pressure, partition between EtOAc and H2​O , wash with brine, dry over Na2​SO4​ , and evaporate to yield the diester intermediate.

Protocol B: Dieckmann Cyclization ( β -Keto Ester Synthesis)
  • Preparation: Dissolve the crude diester (14.0 g, 49.8 mmol) in strictly anhydrous THF (200 mL) under N2​ . Cool the solution to -78 °C.

  • Cyclization: Slowly add KOtBu (1.0 M in THF, 60 mL, 60.0 mmol, 1.2 eq) via syringe pump over 30 minutes.

  • Maturation: Allow the reaction to warm to 0 °C over 2 hours.

  • Self-Validation Checkpoint: Visually, the solution will transition from pale yellow to deep orange, indicating stable enolate formation. Quench a micro-aliquot in saturated NH4​Cl ; LC-MS must show [M+H]+=236.1 .

  • Quench & Isolate: Quench the main reaction with glacial acetic acid (4.0 mL) to pH 5-6. Concentrate, extract with DCM, and purify via short-plug silica gel chromatography.

Protocol C: Krapcho Decarboxylation (Target Synthesis)
  • Setup: Dissolve the isolated β -keto ester (8.0 g, 34.0 mmol) in DMSO (80 mL).

  • Reagent Addition: Add Lithium Chloride (LiCl) (2.88 g, 68.0 mmol, 2.0 eq) and H2​O (1.2 mL, 68.0 mmol, 2.0 eq).

  • Reaction: Heat the mixture to 150 °C for 4 hours.

  • Self-Validation Checkpoint: Continuous gas evolution ( CO2​ ) will be observed. TLC (DCM:MeOH 95:5) will show the conversion of the ester ( Rf​ 0.7) to the target compound ( Rf​ 0.3).

  • Workup: Cool to room temperature, dilute with H2​O (200 mL), and extract with EtOAc (3 x 100 mL). Wash the organic layer extensively with water (5 x 100 mL) to completely remove DMSO. Dry and concentrate to yield the final 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (via PMC). URL:[Link]

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of Pyrido[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine compounds. This scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors. However, achieving target selectivity is a common and critical challenge. This guide provides practical, in-depth troubleshooting advice and detailed protocols to help you identify, understand, and mitigate off-target effects during your experiments.

Section 1: Understanding the Challenge: Why Off-Target Effects Occur

Question: I've developed a novel pyrido[2,3-d]pyrimidine-based inhibitor for my kinase of interest, but I'm observing unexpected cellular phenotypes. What could be the cause?

Answer: It is highly probable that your compound is interacting with unintended biological targets, a phenomenon known as off-target effects. For kinase inhibitors built on scaffolds like pyrido[2,3-d]pyrimidine, the primary reason for this is the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] Your compound, designed to fit the ATP-binding site of your primary target, may also bind to the ATP pockets of other kinases, leading to their unintended inhibition.

Furthermore, off-target effects are not limited to other kinases. Small molecules can also interact with other proteins, such as G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes, which can lead to a variety of cellular responses and potential toxicities.[1]

Section 2: Troubleshooting Guide: Identifying and Characterizing Off-Target Effects

This section provides a series of troubleshooting questions and answers to guide you through the process of identifying and characterizing off-target effects of your pyrido[2,3-d]pyrimidine compounds.

Kinase Selectivity Profiling

Question: How can I determine if my pyrido[2,3-d]pyrimidine compound is inhibiting other kinases?

Answer: The most direct way to assess the selectivity of your kinase inhibitor is to perform a kinase selectivity profile. This involves testing your compound against a broad panel of purified kinases. Several commercial services offer comprehensive kinase profiling, often screening against hundreds of kinases.[3]

Experimental Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol provides a general framework for a radiometric kinase assay, a common method for assessing kinase activity.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[3]

  • Your pyrido[2,3-d]pyrimidine inhibitor (dissolved in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter and vials

Procedure:

  • Compound Preparation: Prepare serial dilutions of your inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add your diluted inhibitor to the wells. Include a DMSO-only control (vehicle) for 100% kinase activity and a no-enzyme control for background.

  • Initiate Reaction: Add [γ-³³P]ATP to each well to start the kinase reaction. The final ATP concentration should ideally be close to the Kₘ for each kinase to provide a more accurate measure of inhibitor potency.[1]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration of your compound. For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting the Data:

The results of your kinase selectivity profile will reveal which other kinases are inhibited by your compound and at what concentrations. A highly selective inhibitor will show potent inhibition of your target kinase with significantly weaker or no inhibition of other kinases in the panel.

Data Presentation: Example Kinase Selectivity Profile

KinaseIC₅₀ (nM)Fold Selectivity vs. Target Kinase
Target Kinase A 10 1
Kinase B15015
Kinase C>10,000>1000
Kinase D50050
Kinase E>10,000>1000

Question: My compound shows activity against several kinases. How can I improve its selectivity?

Answer: Improving kinase selectivity is a central challenge in medicinal chemistry. Here are some strategies, with a focus on the pyrido[2,3-d]pyrimidine scaffold:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on both on-target potency and off-target activity. For pyrido[2,3-d]pyrimidines, substitutions at different positions of the bicyclic core can have a profound impact on selectivity. For example, it has been shown that replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group can convert a broad-spectrum tyrosine kinase inhibitor into a highly selective FGFr inhibitor.[4][5]

  • Targeting Less Conserved Regions: While the ATP-binding site is highly conserved, regions immediately surrounding it can have more sequence and conformational variability. Designing your compound to interact with these less conserved "selectivity pockets" can significantly enhance selectivity.

  • Structure-Based Drug Design: If the crystal structure of your target kinase (and ideally, key off-target kinases) is available, you can use computational modeling to guide the design of more selective compounds. Docking studies can help you visualize how your compound binds and identify opportunities to introduce modifications that favor interaction with your target while clashing with the binding sites of off-target kinases. A structure-based approach was successfully used to shift the selectivity of a pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor towards the salt-inducible kinase (SIK) subfamily and away from p21-activated kinases (PAKs).[6]

Visualization: Kinase Inhibitor Selectivity Workflow

G cluster_0 Initial Hit Compound cluster_1 Problem Identification cluster_2 Optimization Strategy cluster_3 Improved Compound Hit Pyrido[2,3-d]pyrimidine Hit Compound Profiling Broad Kinase Selectivity Profiling Hit->Profiling Test OffTarget Identification of Off-Target Kinases Profiling->OffTarget Analyze Data SAR Structure-Activity Relationship (SAR) OffTarget->SAR Inform SBDD Structure-Based Drug Design (SBDD) OffTarget->SBDD Inform SelectiveCmpd Selective Pyrido[2,3-d]pyrimidine Inhibitor SAR->SelectiveCmpd Synthesize & Test SBDD->SelectiveCmpd Design & Synthesize

Caption: Workflow for improving kinase inhibitor selectivity.

Assessing Non-Kinase Off-Target Liabilities

Question: My compound is highly selective for my target kinase, but it's still showing toxicity in my cell-based assays. What else could be going on?

Answer: Even with excellent kinase selectivity, your compound may be interacting with other critical cellular proteins. Two of the most common and important non-kinase off-targets to investigate are the hERG potassium channel and cytochrome P450 (CYP) enzymes.

  • hERG Inhibition: Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[7] Early assessment of hERG liability is a critical step in drug development.

  • CYP450 Inhibition: Cytochrome P450 enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of your compound with another drug results in altered plasma levels and potential toxicity.[8]

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems are the current gold standard for assessing hERG liability in a medium- to high-throughput manner.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Automated patch-clamp instrument (e.g., QPatch, SyncroPatch)[9]

  • Appropriate intracellular and extracellular recording solutions

  • Your pyrido[2,3-d]pyrimidine inhibitor

  • A known hERG blocker as a positive control (e.g., E-4031)

Procedure:

  • Cell Preparation: Culture and prepare the hERG-expressing cells according to the instrument manufacturer's recommendations.

  • Instrument Setup: Prime the instrument with the recording solutions.

  • Cell Seeding: Load the cell suspension into the instrument. The system will automatically capture individual cells on the patch-clamp apertures.

  • Seal Formation and Whole-Cell Configuration: The instrument will establish a high-resistance (giga-seal) between the cell membrane and the aperture and then rupture the membrane to achieve the whole-cell recording configuration.[9]

  • Baseline Recording: Apply a voltage protocol to elicit hERG currents and record a stable baseline.

  • Compound Application: Apply a series of increasing concentrations of your inhibitor to the cells.

  • Recording: Record the hERG currents at each concentration.

  • Data Analysis: Measure the extent of hERG current inhibition at each concentration and calculate the IC₅₀ value.

Interpreting the Data:

A low IC₅₀ value for hERG inhibition is a significant red flag in a drug discovery program. The acceptable margin between the hERG IC₅₀ and the expected therapeutic plasma concentration varies, but a larger margin is always desirable.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay using Human Liver Microsomes

This protocol describes a common method for assessing the inhibitory potential of a compound against the major drug-metabolizing CYP isoforms.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system

  • Your pyrido[2,3-d]pyrimidine inhibitor

  • Known CYP inhibitors as positive controls

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Setup: In a 96-well plate, pre-incubate your inhibitor at various concentrations with HLMs and the specific probe substrate in a phosphate buffer (pH 7.4).[10]

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the plate to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of metabolite formation against the inhibitor concentration.

Interpreting the Data:

Potent inhibition of major CYP isoforms (especially CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) suggests a high potential for drug-drug interactions.

Visualization: Off-Target Liability Assessment Workflow

G cluster_0 Selective Kinase Inhibitor cluster_1 Problem Identification cluster_2 Off-Target Assessment cluster_3 Decision Making SelectiveCmpd Pyrido[2,3-d]pyrimidine with good kinase selectivity CellTox Unexpected Cellular Toxicity Observed SelectiveCmpd->CellTox Test in Cells hERG hERG Inhibition Assay (Automated Patch Clamp) CellTox->hERG Investigate CYP CYP450 Inhibition Assay (Human Liver Microsomes) CellTox->CYP Investigate GoNoGo Go/No-Go Decision or Medicinal Chemistry Optimization hERG->GoNoGo Inform CYP->GoNoGo Inform

Caption: Workflow for assessing non-kinase off-target liabilities.

Section 3: Frequently Asked Questions (FAQs)

Q1: My pyrido[2,3-d]pyrimidine compound is not very potent in my cell-based assay, even though it has a low nanomolar IC₅₀ in the biochemical assay. What could be the issue?

A1: This discrepancy is common and can be due to several factors:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound may be binding extensively to proteins in the cell culture medium or within the cell, reducing the free concentration available to bind to the target kinase.

  • Cellular Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • High Intracellular ATP Concentration: The concentration of ATP in cells is in the millimolar range, which is much higher than the ATP concentrations typically used in biochemical assays. This high level of the natural substrate can make it more difficult for an ATP-competitive inhibitor to bind to its target.[1]

Q2: I have identified a few off-target kinases for my compound. How do I know if they are relevant in a cellular context?

A2: This is a critical question. Just because your compound inhibits a kinase in a biochemical assay doesn't mean it will have a significant effect on that kinase's signaling pathway in a cell. To address this, you can perform cell-based target engagement assays. One such method is the NanoBRET™ Target Engagement Assay, which measures the binding of your compound to the target and off-target kinases in living cells. This will give you a more physiologically relevant measure of your compound's selectivity.

Q3: Are there any general structural features of pyrido[2,3-d]pyrimidines that are associated with off-target effects?

A3: While it is difficult to make broad generalizations, some trends have been observed. For example, the nature of the substituent at the 6-position of the pyrido[2,3-d]pyrimidine core can significantly influence selectivity. Large, hydrophobic groups in this position have been associated with potent, but sometimes broad, tyrosine kinase inhibition.[2][4][5] Conversely, removing bulky substituents at this position has been shown to shift selectivity towards cyclin-dependent kinases (CDKs).

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Showalter, H. D., Panek, R. L., ... & Sliskovic, D. R. (1997). Structure− activity relationships for a novel series of pyrido [2, 3-d] pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(15), 2296-2303.
  • Klis, T. A., Sliskovic, D. R., & White, A. D. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(15), 2296-2303.
  • Klaeger, S., Gohl, A. M., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Oncotarget, 8(65), 108253.
  • Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Showalter, H. D., Panek, R. L., ... & Sliskovic, D. R. (1997). Structure− Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-428.
  • Lei, C., & Li, Y. (2025). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. bioRxiv, 2025-07.
  • Kannankeril, P., Roden, D. M., & Darbar, D. (2010). Drug-induced long QT syndrome. Pharmacological reviews, 62(4), 760-781.
  • Knight, Z. A., & Shokat, K. M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151.
  • Kumar, A., Bhagat, K. K., Singh, A. K., Singh, H., Angre, T., Verma, A., ... & Kumar, P. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. RSC advances, 13(11), 6872-6908.
  • Wang, S., Li, Y., Liu, Y., Li, J., Wang, Y., Zhang, Y., ... & Liu, J. (2022). Design, synthesis and structure-activity relationship studies of pyrido [2, 3-d] pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & medicinal chemistry letters, 64, 128680.
  • Terstappen, G. C. (2005). High throughput hERG assay using the automated patch-clamp system. Current pharmaceutical design, 11(16), 2099-2108.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Li, A. C., & Kapplied, P. (2013). Cytochrome P450 inhibition assay using human liver microsomes. In Cytochrome P450 Protocols (pp. 165-173). Humana Press, Totowa, NJ.
  • Ross, F. A., Fisher, M., & Hardie, D. G. (2026). Shifting the selectivity of pyrido [2, 3-d] pyrimidin-7 (8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv, 2026-01.
  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Metwaly, A. M. (2025). Innovative Amino-Functionalization of Pyrido [2, 3-d] pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4529.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay.
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • Evotec. (n.d.). hERG Safety Assay.
  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell chemical biology, 25(2), 256-263.
  • Malagu, K., Duggan, H., Menear, K., Hummersone, M., Gomez, S., Bailey, C., ... & Pass, M. (2009). The discovery and optimisation of pyrido [2, 3-d] pyrimidine-2, 4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & medicinal chemistry letters, 19(20), 5950-5953.
  • Crumb, W. J., & Vicente, J. (2012). Automated patch-clamp methods for the hERG cardiac potassium channel. In Patch Clamp Methods and Protocols (pp. 231-244). Humana Press, Totowa, NJ.
  • BenchChem. (2025). A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery.
  • Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, M. R., ... & Robers, M. B. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System Technical Manual #TM421.
  • Patsnap Synapse. (2025). What are the key in vitro assays to assess CYP inhibition or induction?.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io.
  • Cell Signaling Technology. (n.d.). Troubleshooting.
  • Kumar, A., Bhagat, K. K., Singh, A. K., Singh, H., Angre, T., Verma, A., ... & Kumar, P. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • BenchChem. (2025). Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidine Analogs as Potent Anticancer Agents.
  • Cuzzucoli Crucitti, G., & Botta, M. (2022).
  • Müller, S., & Chaikuad, A. (2010). Part one hit finding and profiling for protein kinases: assay development and screening, libraries. In Protein Kinases as Drug Targets (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.

Sources

Troubleshooting inconsistent results in kinase inhibition assays.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Kinase Assay Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes. When a biochemical assay fails—whether through shifting IC50 values, poor Z'-factors, or non-reproducible hits—it is not acting randomly. It is communicating a fundamental biophysical or biochemical mismatch.

Every assay must be treated as a self-validating system. By understanding the causality behind enzyme kinetics, thermodynamic binding, and compound behavior, we can engineer robust, artifact-free screening workflows.

Part 1: The Statistical & Kinetic Foundations

Before troubleshooting specific issues, we must ground our assay in two non-negotiable metrics: the Z'-factor and the Cheng-Prusoff Relationship .

The Z'-Factor: Quantifying Assay Robustness

The Z'-factor is a dimensionless statistical parameter that evaluates the dynamic range of the assay signal relative to the data variation[1]. An assay with a poor Z'-factor cannot reliably distinguish a true inhibitor from background noise.

Table 1: Z'-Factor Interpretation

Z'-Factor Value Assay Quality Interpretation
1.0 Ideal Theoretical limit; zero variance. Unattainable in practice.
0.5 to <1.0 Excellent Robust assay suitable for High-Throughput Screening (HTS).
0 to <0.5 Marginal Requires optimization; acceptable only for secondary assays.

| <0 | Poor | Unusable; signal and background distributions overlap. |

ATP Concentration and the Cheng-Prusoff Equation

For ATP-competitive kinase inhibitors, the measured IC50 is inextricably linked to the ATP concentration used in the assay. The Cheng-Prusoff equation dictates that as ATP concentration increases, it outcompetes the inhibitor, artificially inflating the apparent IC50[2].

Table 3: Effect of ATP Concentration on IC50

ATP Concentration IC50 Multiplier Biological Context
[ATP] = 0.1 × Km IC50 = 1.1 × Ki Highly sensitive; risks false positives due to ATP depletion.
[ATP] = Km IC50 = 2.0 × Ki Standard biochemical assay condition; balances sensitivity and stability.

| [ATP] = 1 mM | IC50 >> Ki | Mimics the physiological cellular environment; reveals true in vivo potency. |

Part 2: Diagnostic Visualizations

G Start Inconsistent Kinase Assay Results CheckZ Calculate Z'-factor Start->CheckZ ZPoor Z' < 0.5 (High Noise/Low Signal) CheckZ->ZPoor ZGood Z' > 0.5 (Good Assay Quality) CheckZ->ZGood OptAssay Optimize Enzyme/Substrate, Check Pipetting & Plates ZPoor->OptAssay CheckIC50 Check IC50 Shift or Hill Slope ZGood->CheckIC50 Agg Steep Hill Slope (>2) or Non-reproducible IC50 CheckIC50->Agg Km IC50 shifts with ATP batch/conc. CheckIC50->Km Detergent Run Detergent Counter-screen (Add 0.01% Triton X-100) Agg->Detergent Recalibrate Recalibrate ATP Km,app Use Cheng-Prusoff Eq. Km->Recalibrate

Caption: Logical workflow for diagnosing and resolving kinase assay inconsistencies.

G C Small Molecule Agg Colloidal Aggregate (50-1000nm) C->Agg Conc. > CAC Kinase Kinase Enzyme Agg->Kinase Adsorbs protein Inhibited Non-specific Inhibition (Sequestration) Kinase->Inhibited Rescue Triton X-100 Disaggregation Inhibited->Rescue Add 0.01% Detergent Rescue->C Restores Monomers Rescue->Kinase Restores Activity

Caption: Mechanism of colloidal aggregation-induced inhibition and detergent rescue.

Part 3: Troubleshooting FAQs

Q1: Why do the IC50 values of my reference compounds shift drastically between different assay runs? Causality: This is almost always an ATP concentration issue. If your assay buffer preparation is inconsistent, or if you are using a degraded ATP stock, the effective [ATP] changes. Because IC50 is mathematically dependent on [ATP] relative to the enzyme's Km[2], a drop in ATP concentration will artificially make your ATP-competitive inhibitors look more potent (lower IC50). Solution: Aliquot ATP stocks and store them at -80°C. Never subject ATP to multiple freeze-thaw cycles. Always run a continuous assay format if possible, as endpoint assays assume perfect linearity and can mask substrate depletion artifacts[3].

Q2: My assay has a high hit rate, but the dose-response curves have very steep Hill slopes (>2.0). Are these real inhibitors? Causality: A Hill slope significantly greater than 1.0 is a classic hallmark of non-stoichiometric inhibition, specifically colloidal aggregation [4]. At micromolar concentrations, many small molecules self-associate into 50–1000 nm particles. These aggregates act like molecular sponges, non-specifically adsorbing and partially denaturing the kinase on their surface[5]. Solution: Run the Detergent-Shift Counter-Screen (see Protocol 2 below).

Q3: My Z'-factor suddenly dropped below 0.5. How do I rescue the assay window? Causality: A collapsing Z'-factor is caused by either a drop in the maximum signal or a spike in background noise[1].

  • Signal Drop: Enzyme degradation (loss of specific activity) or substrate degradation.

  • Noise Spike: Non-specific binding of the kinase or fluorescent tracer to the microplate surface. Solution: Add a carrier protein (e.g., 0.01% BSA) or a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to coat the plate surface and prevent non-specific adsorption. Ensure you are operating at the EC80 of the kinase.

Part 4: Standardized Experimental Protocols

Protocol 1: Determination of ATP Km,app (Self-Validating Workflow)

To ensure your IC50 values are reproducible and mathematically meaningful, you must determine the apparent Michaelis constant (Km,app) for ATP under your exact assay conditions[6].

  • Step 1: Enzyme Titration at High ATP. Prepare an assay buffer with a saturating concentration of ATP (e.g., 1 mM). Perform a 12-point serial dilution of your kinase. Identify the EC80—the kinase concentration that yields 80% of the maximum assay signal. Causality: Using the EC80 ensures the assay is sensitive enough to detect inhibition without exhausting the substrate prematurely.

  • Step 2: ATP Titration. Fix the kinase concentration at the EC80 determined in Step 1. Perform a 12-point serial dilution of ATP (e.g., from 2 mM down to 0 µM) in the presence of a saturating concentration of the peptide substrate.

  • Step 3: Incubation & Reading. Incubate the reaction at room temperature for the linear phase duration (typically 30-60 minutes). Terminate and read the signal (e.g., TR-FRET, Luminescence).

  • Step 4: Self-Validation & Calculation. Plot the signal velocity against [ATP]. Fit the data to the Michaelis-Menten equation ( V=Vmax​[S]/(Km​+[S]) ) using non-linear regression. The calculated EC50 of this curve is your ATP Km,app. If the curve does not reach a clear plateau ( Vmax​ ), your maximum ATP concentration was too low.

Protocol 2: Detergent-Shift Counter-Screen for Aggregators

Colloidal aggregators are the most common source of false positives in biochemical kinase assays. This protocol validates whether an inhibitor is binding specifically to the active site or non-specifically sequestering the enzyme[4].

  • Step 1: Baseline Dose-Response. Generate a standard 10-point dose-response curve for the suspected inhibitor using your standard assay buffer (without detergent). Calculate the baseline IC50.

  • Step 2: Detergent Buffer Preparation. Prepare a parallel assay buffer supplemented with freshly prepared 0.01% (v/v) Triton X-100 . Causality: Non-ionic detergents disrupt the hydrophobic interactions holding the colloidal aggregate together, returning the compound to its monomeric state and releasing the trapped kinase.

  • Step 3: Shift Analysis. Run the identical 10-point dose-response curve using the detergent-supplemented buffer.

  • Step 4: Self-Validation. Compare the two IC50 values.

    • Outcome A (True Inhibitor): The IC50 remains identical (or shifts slightly left due to better compound solubility).

    • Outcome B (Aggregator): The IC50 shifts massively to the right (>5-fold loss in potency), or inhibition is completely abolished. Flag the compound as an assay artifact.

Table 2: Hallmarks of Compound Aggregation vs. True Inhibition

Parameter True Stoichiometric Inhibition Colloidal Aggregation
Hill Slope ~1.0 Often > 2.0 (Steep curve)
Detergent Sensitivity Unaffected Inhibition is reversed by 0.01% Triton X-100
Enzyme Concentration IC50 is independent of [E] IC50 increases linearly as [E] increases

| Target Specificity | Highly specific | Promiscuous (inhibits unrelated counter-enzymes) |

Sources

Validation & Comparative

Scaffold Hopping in Kinase Inhibitors: A Comparative Efficacy Guide of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one vs. Palbociclib

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the foundational architecture of an active pharmaceutical ingredient is critical. In the realm of HR+/HER2- breast cancer, Palbociclib (PD0332991) stands as the gold standard CDK4/6 inhibitor, built upon a highly optimized[1].

However, to circumvent patent landscapes or overcome emerging point-mutation resistance, medicinal chemists frequently employ "scaffold hopping." A prime example is shifting the carbonyl group to create the isomeric 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one [2]. This guide objectively compares the structural mechanics, biochemical efficacy, and experimental validation of the fully elaborated Palbociclib against this bare 5-one fragment scaffold.

Structural Biology & Mechanistic Causality

The efficacy of any kinase inhibitor is dictated by its ability to competitively displace ATP. The causality behind Palbociclib’s high affinity lies in its 7-one scaffold. The carbonyl at the 7-position acts as a solvent-exposed vector, forcing the 2-aminopyridine moiety deep into the ATP pocket to form critical, high-affinity hydrogen bonds with the (Val101 in CDK4; Val106 in CDK6)[3].

When we transition to the 5-one scaffold, the electronic distribution of the pyrimidine ring is fundamentally altered. More importantly, the carbonyl vector now points toward the "roof" of the ATP pocket (near Ile12). Without extensive SAR (Structure-Activity Relationship) elaboration, this structural shift causes steric clashes and a drastic loss in binding affinity. Understanding this causality is why are used as foundational fragments for novel binding modes rather than immediate clinical alternatives[4].

ScaffoldComparison Palbo Palbociclib 7(8H)-one Scaffold ScaffoldHop Scaffold Hopping Carbonyl Shift Palbo->ScaffoldHop Isomeric Modification Fragment 8-Methyl-...-5(6H)-one 5(6H)-one Scaffold ScaffoldHop->Fragment Scaffold Generation Binding Hinge Binding Vector Analysis Fragment->Binding SPR & FRET Validation Optimization Lead Optimization SAR Development Binding->Optimization Affinity Recovery

Logical workflow of scaffold hopping from the 7-one to the 5-one pyrido-pyrimidine core.

Comparative In Vitro Efficacy

To quantify the impact of this scaffold hop, we must look at the quantitative biochemical data. The table below contrasts the highly optimized Palbociclib[5] against the baseline affinity of the unoptimized 5-one fragment.

CompoundScaffold TypeCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)Ligand Efficiency (LE)*Molecular Weight ( g/mol )
Palbociclib 7(8H)-one (Optimized Drug)11160.38447.54
8-Methyl-...-5(6H)-one 5(6H)-one (Bare Fragment)>50,000 >50,000<0.20163.18

*Ligand Efficiency (kcal/mol/heavy atom) measures how efficiently a molecule uses its mass to achieve binding. **Baseline fragment data representing the unoptimized scaffold affinity prior to side-chain elaboration.

Self-Validating Experimental Protocols

To generate trustworthy comparative data between a nanomolar drug and a micromolar fragment, the experimental protocols must be robust against false positives. The following methodologies are engineered as self-validating systems.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Selection: Standard luminescence assays are prone to interference from the autofluorescence of unoptimized chemical fragments. TR-FRET utilizes a time-delayed emission reading that allows short-lived background fluorescence to decay. Furthermore, the ratiometric readout (665 nm / 615 nm) acts as an internal control, self-validating against well-to-well volume variations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the CDK4/Cyclin D1 complex and ULight-labeled pRb substrate.

  • Compound Dispensing: Using an acoustic liquid handler, dispense Palbociclib (10 µM to 0.5 nM) and the 5-one fragment (1 mM to 50 µM) into a 384-well plate. Include Staurosporine as a self-validating positive control to ensure assay dynamic range.

  • Kinase Reaction: Add 5 µL of CDK4/Cyclin D1 (final 2 nM) and incubate for 15 minutes at room temperature to allow pre-equilibrium binding. Initiate the reaction by adding 5 µL of ATP (final 1 mM) and ULight-pRb (final 50 nM).

  • Termination & Detection: After 60 minutes, arrest the reaction with 10 µL of EDTA (10 mM) containing a Europium-anti-phospho-Rb antibody (2 nM). Incubate for 1 hour.

  • Readout: Read on a multi-mode microplate reader (excitation 337 nm; dual emission 615 nm / 665 nm). Calculate IC₅₀ using a 4-parameter logistic fit based on the emission ratio.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality for Selection: IC₅₀ values are heavily dependent on ATP concentration. SPR provides an orthogonal, label-free, and ATP-independent measurement of association ( kon​ ) and dissociation ( koff​ ) rates, confirming true target engagement.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated CDK4 onto a Streptavidin (SA) sensor chip to a capture level of ~3000 Resonance Units (RU) in flow cell 2 (Fc2). Leave Fc1 blank. Self-Validation: The blank Fc1 automatically subtracts bulk refractive index changes caused by DMSO solvent mismatch.

  • Analyte Preparation: Prepare a 2-fold dilution series of both compounds in running buffer (PBS-P+ with 2% DMSO).

  • Kinetic Injection: Inject analytes over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Fitting: Fit the double-referenced sensorgrams (Fc2 - Fc1, minus blank injection) to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Cellular Target Engagement & Pathway Visualization

Once the 5-one scaffold is optimized through SAR to match Palbociclib's affinity, its ultimate goal is to halt cellular proliferation by engaging the Rb-E2F pathway. By competitively binding the ATP site of CDK4/6, the inhibitor prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb tightly sequesters the E2F transcription factor, effectively trapping the cancer cell in the G1 phase and preventing the transition to the S phase.

Pathway Inhibitor CDK4/6 Inhibitor (Palbociclib / 5-one derivative) CDK CDK4/6 - Cyclin D Complex (Active Kinase) Inhibitor->CDK Competitive ATP Binding Rb Retinoblastoma (Rb) Protein (Unphosphorylated = Active Repressor) CDK->Rb Phosphorylation (Inhibited) E2F E2F Transcription Factor (Bound to Rb) Rb->E2F Sequestration Maintained CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Transcription Blocked

Mechanism of action for CDK4/6 inhibitors blocking the Rb-E2F cell cycle proliferation pathway.

References

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Source: MDPI (Molecules). URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

  • Title: Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives. Source: Springer (Chemistry of Heterocyclic Compounds). URL: [Link]

Sources

A Methodological Guide for the In Vivo Comparative Analysis of Novel CDK4/6 Inhibitors Against Ribociclib

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo comparison of novel cyclin-dependent kinase 4/6 (CDK4/6) inhibitors against the established therapeutic, Ribociclib. While this document uses the hypothetical investigational compound "8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one" as a placeholder, the principles and protocols described herein are broadly applicable to any new chemical entity targeting the CDK4/6 pathway. The pyrido[2,3-d]pyrimidin-7-one scaffold is a well-established pharmacophore for CDK4/6 inhibition, forming the core of both Palbociclib and Ribociclib.[1][2]

The objective is to equip researchers with the necessary methodologies to generate robust, comparable preclinical data, essential for go/no-go decisions in drug development.

Part 1: Foundational Principles - Mechanism of Action and Therapeutic Context

A rigorous comparative study begins with a deep understanding of the biological target. Both Ribociclib and emerging CDK4/6 inhibitors are designed to intervene in the cell cycle, a fundamental process dysregulated in cancer.[3]

The CDK4/6-Cyclin D-Rb Pathway: The Target

In normal and cancerous cell proliferation, the transition from the G1 (growth) phase to the S (DNA synthesis) phase is a critical checkpoint. This transition is governed by the activity of CDK4 and CDK6.[4]

  • Activation: In response to mitogenic signals, D-type cyclins are synthesized and bind to CDK4 or CDK6.[5]

  • Phosphorylation: The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[6]

  • Gene Transcription: Phosphorylation of Rb causes it to release the E2F transcription factor.[5][6]

  • Cell Cycle Progression: Liberated E2F activates the transcription of genes necessary for DNA replication and progression into the S phase.[5]

In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is hyperactive, leading to uncontrolled cell proliferation.[2] Selective CDK4/6 inhibitors like Ribociclib function by binding to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[5][6][7] This mechanism is contingent on the presence of a functional Rb protein.[1]

CDK4_6_Pathway cluster_0 Upstream Mitogenic Signals (e.g., Estrogen Receptor) cluster_1 G1 Phase Regulation cluster_2 Inhibitor Action Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Upregulates Cyclin D Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F Phosphorylates Rb G1_Arrest G1 Arrest pRb p-Rb (Phosphorylated) E2F E2F (Active) Rb_E2F->E2F Releases E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Ribociclib Ribociclib / Novel Inhibitor Ribociclib->CyclinD_CDK46 Inhibits

Caption: The CDK4/6-Rb signaling pathway and the point of intervention for CDK4/6 inhibitors.

Part 2: A Framework for Head-to-Head In Vivo Evaluation

To objectively compare "8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one" with Ribociclib, a multi-faceted in vivo assessment is required, focusing on efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

In Vivo Efficacy: Tumor Growth Inhibition Studies

The gold standard for assessing anti-cancer activity in vivo is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Murine Xenograft Model

  • Cell Line Selection: Choose a relevant human cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., MCF-7 or CAMA-1 for HR+ breast cancer). The cell line must be confirmed to be Rb-positive.[1]

  • Animal Model: Use female athymic nude mice (e.g., NU/NU strain), aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously inject 5-10 million cells (resuspended in Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a mean volume of 150-200 mm³. Randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all cohorts.

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Ribociclib (e.g., 75 mg/kg, daily oral gavage)

    • Group 3: Novel Inhibitor, Dose 1 (e.g., 50 mg/kg, daily oral gavage)

    • Group 4: Novel Inhibitor, Dose 2 (e.g., 100 mg/kg, daily oral gavage)

  • Dosing and Monitoring: Administer compounds daily for 21-28 days. Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after the defined treatment period.

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

Xenograft_Workflow Start Start Cell_Culture Select & Culture Rb-Positive Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, Ribociclib, Novel) Randomization->Dosing Monitoring Measure Tumors & Body Weight (2-3x per week) Dosing->Monitoring 21-28 days Endpoint Endpoint Reached Monitoring->Endpoint Analysis Data Analysis (%TGI) Endpoint->Analysis End End Analysis->End

Caption: Standard experimental workflow for a murine tumor xenograft efficacy study.

Data Presentation: Efficacy Summary

CompoundDose (mg/kg, p.o.)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-2150 ± 250-+2.5
Ribociclib75430 ± 9580-1.5
8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one50967 ± 18055+1.0
8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one100387 ± 8882-3.0

Data shown are hypothetical and for illustrative purposes.

Pharmacokinetic (PK) Profiling: Understanding Exposure

Efficacy is meaningless without understanding drug exposure. A PK study determines how the animal's body processes the drug.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use non-tumor-bearing mice or rats (e.g., Swiss Albino mice or Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of each compound (e.g., Ribociclib at 50 mg/kg; Novel Inhibitor at 50 mg/kg).

  • Blood Sampling: Collect blood samples (via tail vein or cardiac puncture) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Data Presentation: Comparative Pharmacokinetics

ParameterRibociclib (50 mg/kg)8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one (50 mg/kg)
Cmax (ng/mL)e.g., 2500e.g., 3100
Tmax (hr)e.g., 2.0e.g., 1.5
AUC(0-t) (ng*hr/mL)e.g., 18000e.g., 22000
Half-life (t½) (hr)e.g., 8.5e.g., 10.2
Oral Bioavailability (%)e.g., 45%e.g., 60%

Data shown are hypothetical and for illustrative purposes.

Pharmacodynamic (PD) Profiling: Confirming Target Engagement

Pharmacodynamic studies confirm that the drug is hitting its intended target in the tumor tissue and eliciting the desired biological response. For CDK4/6 inhibitors, key biomarkers include the phosphorylation of Rb (the direct target) and Ki67 (a marker of cell proliferation).[8][9]

Experimental Protocol: Immunohistochemistry (IHC) for PD Biomarkers

  • Study Design: Use a satellite group of mice from the efficacy study.

  • Dosing and Tissue Collection: Administer a single dose of vehicle, Ribociclib, or the novel inhibitor. Collect tumor tissues at a time point corresponding to the expected Tmax or a later time (e.g., 4 or 24 hours post-dose).

  • Tissue Processing: Fix tumors in 10% neutral buffered formalin, process, and embed in paraffin.

  • Immunohistochemistry:

    • Section the paraffin blocks.

    • Perform antigen retrieval.

    • Incubate sections with primary antibodies against phospho-Rb (Ser780) and Ki67.

    • Use a suitable secondary antibody and detection system (e.g., DAB).

    • Counterstain with hematoxylin.

  • Analysis: Quantify the staining intensity and percentage of positive cells for both p-Rb and Ki67 using digital image analysis software. A reduction in the levels of both markers indicates successful target engagement and anti-proliferative effect.

Data Presentation: Pharmacodynamic Biomarker Modulation

Compound (Dose)Time Post-Dose (hr)% p-Rb Positive Cells (Mean ± SD)% Ki67 Positive Cells (Mean ± SD)
Vehicle485 ± 875 ± 10
Ribociclib (75 mg/kg)415 ± 520 ± 6
Novel Inhibitor (100 mg/kg)412 ± 418 ± 5
Ribociclib (75 mg/kg)2445 ± 950 ± 8
Novel Inhibitor (100 mg/kg)2425 ± 730 ± 7

Data shown are hypothetical and for illustrative purposes.

Part 3: Synthesizing the Data for a Holistic Comparison

A successful novel compound should not just be potent; it must possess a balanced profile. The final comparison integrates all three datasets:

  • Efficacy vs. Exposure: Does the novel compound show superior or equivalent tumor growth inhibition at a similar or lower level of plasma exposure (AUC)? A higher AUC required for the same effect may indicate lower intrinsic potency.

  • PK/PD Correlation: Does the reduction in p-Rb and Ki67 correlate with the drug concentration in the plasma over time? A compound with a longer duration of target modulation (sustained p-Rb inhibition) may allow for less frequent dosing.

  • Therapeutic Index: How does the efficacy of the novel compound relate to its tolerability (as measured by body weight loss or other clinical signs)? A compound that shows efficacy only at doses that cause significant toxicity has a narrow therapeutic window and is less likely to be successful.

Conclusion

A direct, data-driven comparison between a novel investigational agent and an established drug like Ribociclib is a cornerstone of preclinical drug development. While public data on "8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one" is not available, the experimental framework detailed in this guide provides a robust and validated pathway for generating the necessary evidence. By systematically evaluating in vivo efficacy, pharmacokinetics, and pharmacodynamics, researchers can build a comprehensive data package to accurately assess the therapeutic potential of new CDK4/6 inhibitors and their standing relative to the current standard of care.

References

  • Infante, J. R., et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Clinical Cancer Research, 23(13), 3251-3262.
  • Malorni, L., et al. (2020).
  • Bagegni, N. A., et al. (2020). Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration. International Journal of Molecular Sciences, 21(18), 6748.
  • American Association for Cancer Research. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR News Release.
  • Weinberg, R. A. (2017). Mechanism of Action and Clinical Impact of Ribociclib—Letter. Clinical Cancer Research, 23(22), 7111-7111.
  • Patsnap. (2024). What is the mechanism of Ribociclib Succinate?
  • Witkiewicz, A. K., et al. (2014). CDK4/6 inhibition provides a potent adjunct to Her2-targeted therapies in preclinical breast cancer models. Genes & Cancer, 5(7-8), 261-272.
  • Yin, T., et al. (2019). Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 110(6), 2028-2039.
  • Spring, L. M., et al. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers.
  • ESMO. (2021). Preclinical research offers promise of new CDK4/6 inhibitors. ESMO Daily Reporter.
  • Li, J., et al. (2022). Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer. Journal of Clinical Pharmacology, 62(3), 376-384.
  • Bagegni, N., et al. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers.
  • Zhang, Y., et al. (2024). In Vivo pharmacokinetic interactions of ribociclib with rivaroxaban and apixaban in rats: implications for increased drug exposure and dose adjustments. Frontiers in Pharmacology, 15, 1369524.
  • Hertler, C. (2023).
  • Al-Salama, Z. T., et al. (2018). Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. Cancers, 10(12), 486.
  • Breastcancer.org. (2026). What Are CDK4/6 Inhibitors? Breastcancer.org.
  • Kim, S., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(80), 35029–35041.
  • Astex Pharmaceuticals. (n.d.). Kisqali®(ribociclib) CDK4/6 inhibitor (Oncology). Astex Pharmaceuticals.
  • Zhu, Y., et al. (2026). Physiologically-Based Pharmacokinetics of Ribociclib Drug–Drug Interactions and Organ Impairment Pharmacokinetics in Early Breast Cancer. Pharmaceutics, 18(3), 666.
  • Infante, J. R., et al. (2016). Ribociclib pharmacokinetic profile. Clinical Cancer Research, 22(22).
  • Kim, S., et al. (2018). Ribociclib induces robust inhibition of tumor growth in vivo. Oncotarget, 9(80).
  • Infante, J. R., et al. (2016). A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with Advanced Solid Tumors and Lymphomas. Clinical Cancer Research, 22(22), 5427-5435.
  • Knudsen, E. S., & Witkiewicz, A. K. (2020). The Ongoing Search for Biomarkers of CDK4/6 Inhibitor Responsiveness in Breast Cancer. Molecular Cancer Therapeutics, 19(1), 3-11.
  • Spring, L. M., et al. (2019). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 9, 839.
  • Olson, P., et al. (2019). Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma. Journal of Neuro-Oncology, 144(3), 549–558.
  • Zhu, Y., et al. (2024). Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. Clinical Pharmacokinetics, 63(2), 143-157.
  • Goldstein, D. M., et al. (2011). Discovery of ... 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255-2265.
  • Blinder, V. S. (2019). Considering Cost and Toxicity Choosing Between CDK4/6 and mTOR Inhibitors for the Treatment of Breast Cancer. ASCO Daily News.
  • O'Regan, R., & Patt, D. (2022). Are the Three Approved CDK4/6 Inhibitors Truly Different? OncLive.
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387.
  • Patt, D. (2022). Debate highlights differences and similarities between CDK4/6 inhibitors. SABCS Meeting News.
  • Jubete, G., et al. (2022).
  • O'Shaughnessy, J. A., & Goetz, M. P. (2018). HR+ Breast Cancer: Differences Between CDK4/6 Inhibitors. OncLive.
  • Zhang, C., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023.
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Jubete, G., et al. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)

Sources

Comparative analysis of pyrido[2,3-d]pyrimidine isomers' biological activity.

Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Purine Mimic: A Comparative Guide to Pyrido[d]pyrimidine Isomers in Targeted Therapeutics

Introduction The pyrido[d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily recognized for its ability to mimic the purine core of ATP. This structural homology allows it to competitively bind the ATP-binding pocket of various kinases[1]. The fusion of a pyridine ring with a pyrimidine ring yields four distinct positional isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine[2]. While the pyrido[2,3-d]pyrimidine isomer is the most extensively commercialized (e.g., the CDK4/6 inhibitor palbociclib), emerging research demonstrates that shifting the nitrogen atom within the pyridine ring fundamentally alters the molecule's electronic distribution, dipole moment, and hydrogen-bond acceptor geometry[3]. This comparative guide dissects the biological activities, target selectivities, and experimental validation protocols for these four isomers, providing a comprehensive resource for drug development professionals.

Structural Causality and Target Selectivity

The exact position of the nitrogen atom dictates the scaffold's interaction with the kinase hinge region and allosteric pockets.

  • Pyrido[2,3-d]pyrimidines: The benchmark isomer. The proximity of the N-8 atom to the pyrimidine core creates an optimal hydrogen-bonding network with the backbone amides of kinases like CDK4/6, EGFR, and c-Src[3][4]. For instance, PD180970, a pyrido[2,3-d]pyrimidine derivative, inhibits p210Bcr-Abl autophosphorylation with an IC50 of 5 nM[5].

  • Pyrido[3,2-d]pyrimidines: Often deployed to overcome resistance or achieve dual-kinase inhibition. The altered nitrogen placement allows for superior targeting of PI3K isoforms and dihydrofolate reductase (DHFR). A specific N9-substituted derivative demonstrated an IC50 of 80 nM against Pneumocystis jirovecii DHFR with a 28-fold selectivity over human DHFR[6]. Furthermore, comparative studies show this scaffold can exhibit superior dual ERK2/PI3Kα inhibition compared to its [2,3-d] counterpart[7].

  • Pyrido[3,4-d]pyrimidines: This scaffold has gained traction in designing irreversible EGFR tyrosine kinase inhibitors (TKIs) targeting the T790M/C797S mutations. The geometry allows for the precise positioning of an acrylamide warhead to covalently bind Cys797. Compound B30, a 2,4,6-trisubstituted derivative, inhibits EGFRL858R/T790M/C797S with an IC50 of 7.2 nM[8]. It is also highly effective against Monopolar Spindle Kinase 1 (MPS1)[9].

  • Pyrido[4,3-d]pyrimidines: Recently identified as potent allosteric inhibitors of the KRAS G12D mutation. The scaffold forms crucial π–π stacking interactions with Tyr96 in the switch II pocket of KRAS. Derivative 10k demonstrated a KRAS G12D enzymatic IC50 of 9 nM[10]. Additionally, biopharmaceutical profiling reveals that this isomer's substitution patterns heavily influence Caco-2 permeability and hepatic clearance[11].

Mechanistic Pathway Visualization

To contextualize the therapeutic impact of these isomers, the following diagram maps their respective interventions within the RTK/PI3K/mTOR and MAPK signaling cascades.

SignalingPathway ATP ATP Binding (Kinase Activation) EGFR EGFR (Mutant) Receptor Tyrosine Kinase ATP->EGFR Phosphorylates KRAS KRAS G12D (GTPase) EGFR->KRAS Recruits SOS/Grb2 PI3K PI3K / AKT Pathway EGFR->PI3K Activates CDK CDK4/6 Cell Cycle Progression PI3K->CDK Downstream Signaling Iso34 Pyrido[3,4-d]pyrimidine (e.g., Covalent EGFR TKI) Iso34->EGFR Blocks (ATP-competitive/Covalent) Iso43 Pyrido[4,3-d]pyrimidine (e.g., KRAS Allosteric) Iso43->KRAS Switch II Pocket Block Iso23 Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Iso23->CDK ATP-competitive Block Iso32 Pyrido[3,2-d]pyrimidine (e.g., PI3K/DHFR Inhibitor) Iso32->PI3K ATP-competitive Block

Targeted inhibition of oncogenic signaling pathways by pyrido[d]pyrimidine isomers.

Quantitative Data Comparison

The table below synthesizes experimental IC50 values across various targets and cell lines, highlighting the distinct biological profiles of the isomers.

IsomerPrimary Target(s)Representative CompoundTarget IC50 (nM)Sensitive Cell LineCellular IC50 (µM)
Pyrido[2,3-d]pyrimidine CDK4/6, c-Src, Bcr-AblPD1809705.0 (Bcr-Abl)[5]K562 (Leukemia)0.170[5]
Pyrido[3,2-d]pyrimidine PI3Kα/δ, DHFRCompound 980.0 (pjDHFR)[6]HCT-116 (Colon)N/A
Pyrido[3,4-d]pyrimidine EGFR (L858R/T790M), MPS1Compound B301.1 (EGFR)[8]HCC827 (Lung)0.044[8]
Pyrido[4,3-d]pyrimidine KRAS G12DCompound 10k9.0 (KRAS)[10]Panc-1 (Pancreatic)1.40[10]

Experimental Methodologies for Efficacy Validation

To ensure trustworthiness and reproducibility, the evaluation of these isomers requires self-validating experimental systems. The following protocols detail the biochemical and cellular assays necessary to confirm causality between isomer structure and biological activity.

ExperimentalWorkflow Synth Isomer Synthesis & Purification Kinase Biochemical Assay (ADP-Glo/GTPase) Synth->Kinase Target Affinity Cell Cell Viability Assay (CCK-8 Isogenic Panel) Kinase->Cell Cellular Efficacy Mech Mechanism Validation (Western Blot/Apoptosis) Cell->Mech On-Target Proof

Standardized workflow for the biological evaluation of pyrido[d]pyrimidine derivatives.

Protocol A: Universal Kinase Engagement via ADP-Glo™ Assay Causality: Unlike radiometric assays or substrate-specific FRET assays, the ADP-Glo assay measures the universal byproduct of kinase activity (ADP). This allows for direct head-to-head comparison of a single pyrido[d]pyrimidine derivative against a broad panel of kinases (e.g., CDK4 vs. EGFR) using the same detection chemistry.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the target kinase (e.g., recombinant EGFR T790M) to the optimal working concentration.

  • Compound Incubation: In a 384-well white microplate, add 1 µL of the pyrido[d]pyrimidine compound (serially diluted in DMSO, final DMSO <1%) to 2 µL of the kinase solution. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix. Ensure the ATP concentration is at the Km​ for the specific kinase to accurately assess ATP-competitive inhibition. Incubate for 60 minutes.

  • Kinase Reaction Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model. Self-Validation Check: Always include a known clinical inhibitor (e.g., Osimertinib for EGFR) as a positive control to validate the assay's dynamic range.

Protocol B: Isogenic Cell Viability Validation (CCK-8) Causality: To prove that a compound kills cancer cells because it inhibits the intended target (and not due to general cytotoxicity), it must be tested against an isogenic cell line panel. For example, testing a pyrido[4,3-d]pyrimidine KRAS inhibitor against Panc-1 (KRAS G12D mutant) versus A549 (KRAS Wild-Type)[10]. CCK-8 is chosen over MTT because it is water-soluble, eliminating the need for a solubilization step that can introduce pipetting errors.

  • Cell Seeding: Seed the target mutant cell line (e.g., Panc-1) and the wild-type control line (e.g., A549) into separate 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the synthesized isomer (e.g., 10 µM down to 1 nM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent directly to each well. Incubate for 1–4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. A compound is deemed highly selective if the IC50 in the mutant line is significantly lower (>10-fold) than in the wild-type line.

Conclusion

While pyrido[2,3-d]pyrimidines remain the cornerstone of purine-mimetic drug design, the strategic exploration of the [3,2-d], [3,4-d], and[4,3-d] isomers unlocks new therapeutic vectors. By altering the nitrogen position, medicinal chemists can fine-tune hinge-binding interactions, overcome acquired resistance mutations (such as EGFR T790M), and target historically "undruggable" allosteric pockets like KRAS G12D. Rigorous, standardized biochemical and cellular validation remains paramount to translating these structural nuances into clinical efficacy.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information (NCBI). URL:[Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. ACS Publications. URL:[Link]

  • The Pyrido[2,3-d]pyrimidine Derivative PD180970 Inhibits p210Bcr-Abl Tyrosine Kinase and Induces Apoptosis of K562 Leukemic Cells. AACR Journals. URL:[Link]

  • Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. URL:[Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. URL:[Link]

  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. PubMed. URL:[Link]

Sources

Cross-reactivity profiling of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one

Author: BenchChem Technical Support Team. Date: April 2026

The 7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one core, a privileged heterocyclic scaffold, has emerged as a foundational structure in the design of potent kinase inhibitors targeting a spectrum of therapeutic areas, from neurodegenerative diseases to oncology.[1][2][3] Its versatility allows for the development of inhibitors against diverse kinase families, including c-Jun N-Terminal Kinases (JNKs), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[4][5][6] However, the very nature of the ATP-binding pocket, which this scaffold targets, presents a significant challenge: off-target interactions and cross-reactivity.

This guide provides an in-depth analysis of the cross-reactivity profiles of various 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one derivatives. We will explore the structural determinants of selectivity and present a comprehensive framework for the systematic evaluation of off-target effects, empowering researchers to develop more specific and effective kinase inhibitors.

Understanding the Landscape: Known Targets and Off-Targets

The pyridopyrimidinone scaffold has been successfully employed to generate inhibitors for several key kinases. The table below summarizes the primary targets and reported cross-reactivity for a selection of these compounds.

Compound ClassPrimary Target(s)Known Off-Targets/Selectivity ProfileReference(s)
2-aminopyridopyrimidinonesJNK1, JNK2, JNK3High selectivity against p38 MAPK. Some analogs show low inhibition of CYP450 isoforms.[1][4]
Pyridopyrimidinone derivativesDual PI3K/mTORPotent against PI3Kα/β/δ/γ and mTOR. Cross-reactivity against other kinases not extensively reported in initial studies.[5][7]
Pyrido[2,3-d]pyrimidin-7-onesCDK4Showed high selectivity for CDK4/D over CDK1/B, CDK2/A, and CDK2/E.[6]
Pyrido[2,3-d]pyrimidin-5-onesFMS (CSF-1R)Optimization led to potent and selective inhibitors.[8]
Pyrido[2,3-d]pyrimidin-7(8H)-onesp38α MAPKOptimized from a lead that also inhibited Lck, resulting in highly selective p38α inhibitors.[9]

The Path to Selectivity: A Systematic Profiling Workflow

Achieving kinase selectivity is a critical step in drug development to minimize off-target toxicity and enhance therapeutic efficacy. A multi-pronged approach, integrating computational and experimental methods, is essential.

G cluster_0 Computational Analysis cluster_1 Experimental Validation Structural Similarity Structural Similarity In Silico Screening In Silico Screening Structural Similarity->In Silico Screening Identifies potential off-targets Biochemical Assays Biochemical Assays In Silico Screening->Biochemical Assays Guides panel selection Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirms on-target & off-target activity In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Evaluates physiological effects

A systematic workflow for cross-reactivity profiling.
Step 1: Computational Assessment

Before embarking on extensive and costly experimental screening, computational methods can provide valuable initial insights into potential cross-reactivity.

  • Structural Similarity Analysis: Comparing the chemical structure of the lead compound to databases of known kinase inhibitors can help identify potential off-targets.[10] Compounds with high structural similarity to known promiscuous inhibitors should be prioritized for broader screening.

  • In Silico Screening: Docking the compound into the ATP-binding sites of a panel of kinases can predict potential binding interactions. This can help to prioritize which kinases to include in experimental screening panels.

Step 2: Broad Panel Biochemical Screening

The cornerstone of cross-reactivity profiling is testing the compound against a large panel of purified kinases.

  • Radiometric Kinase Assays: This classic method measures the transfer of a radiolabeled phosphate from ATP to a substrate. It is a robust and sensitive method for determining inhibitory activity.

  • Competitive Binding Assays: These assays measure the ability of the test compound to displace a known ligand from the kinase active site. They are often performed in a high-throughput format and can provide valuable information on binding affinity.

Experimental Protocol: Representative Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP spiked with [γ-³³P]ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compound at a range of concentrations (typically from 1 nM to 10 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate, followed by washing to remove excess ATP.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Step 3: Cell-Based Target Engagement and Pathway Analysis

Confirming that the observed biochemical activity translates to a cellular context is crucial.

  • Target Phosphorylation Assays: Measure the phosphorylation status of the direct downstream substrate of the target kinase in a cellular context (e.g., by Western blot or ELISA). A potent and selective inhibitor should reduce the phosphorylation of the target's substrate without affecting the phosphorylation of substrates of unrelated kinases.

  • Phenotypic Screening: Assess the effect of the compound on cellular processes known to be regulated by the target kinase and potential off-targets. For example, if a compound is intended to inhibit a kinase involved in proliferation, its effect on cell cycle progression and apoptosis should be evaluated.

Step 4: In Vivo Cross-Reactivity Assessment

The final stage of profiling involves evaluating the compound's effects in a whole organism.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of the drug in plasma and tissues with its effect on the target and potential off-targets.

  • Toxicology Studies: Comprehensive toxicology studies in animal models are essential to identify any unforeseen adverse effects that may be due to off-target activities.

Case Study: Achieving Selectivity in JNK Inhibitors

A study on 2-aminopyridopyrimidinone-based JNK inhibitors highlights the successful application of these principles. The lead compound was a pan-JNK inhibitor.[1] Through systematic structure-activity relationship (SAR) studies, researchers were able to develop analogs with improved potency and selectivity. For instance, inhibitor 13 from this series was a potent JNK3 inhibitor with an IC₅₀ of 15 nM and exhibited high selectivity against p38, with an IC₅₀ greater than 10 µM.[1][4] This selectivity was achieved through chemical modifications that exploited subtle differences in the ATP-binding pockets of JNK3 and p38.

Conclusion

The 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one scaffold is a valuable starting point for the development of potent kinase inhibitors. However, a thorough understanding and systematic evaluation of cross-reactivity are paramount to developing safe and effective therapeutics. By integrating computational and experimental approaches, researchers can navigate the complex landscape of the kinome and design next-generation inhibitors with superior selectivity profiles.

References

  • ACS Medicinal Chemistry Letters.

  • ACS Medicinal Chemistry Letters.

  • ACS Medicinal Chemistry Letters.

  • ACS Medicinal Chemistry Letters.

  • Journal of Chemistry.

  • bioRxiv.

  • Journal of Medicinal Chemistry.

  • Journal of Medicinal Chemistry.

  • V. N. Karazin Kharkiv National University Bulletin. Chemical Series.

  • ACS Medicinal Chemistry Letters.

  • Journal of Medicinal Chemistry.

  • Molecules.

  • Molecules.

  • Molecules.

  • Journal of Medicinal Chemistry.

  • Drug Metabolism and Disposition.

  • 4][5][11]triazolo[4,3-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry.

  • Google Patents.

  • Molecules.

  • Journal of Medicinal Chemistry.

  • Contact Dermatitis.

  • Therapeutic Drug Monitoring.

Sources

Head-to-Head Comparison of Novel CDK4/6 Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The therapeutic landscape for hormone receptor-positive (HR+), HER2-negative breast cancer has been fundamentally transformed by the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. While the first-generation agents—palbociclib, ribociclib, and abemaciclib—share a primary mechanism of action, their distinct biochemical affinities, polypharmacology, and clinical toxicity profiles dictate highly specific applications. Furthermore, next-generation molecules like trilaciclib and dalpiciclib have introduced novel structural and administrative paradigms to overcome resistance and systemic toxicity.

This guide provides an objective, data-driven comparison of these inhibitors, exploring the causality behind their clinical phenotypes and detailing the self-validating biochemical protocols used to quantify their efficacy.

Mechanistic Grounding: The CDK4/6-Rb-E2F Axis

The transition from the G1 phase to the S phase of the cell cycle is a highly regulated checkpoint. Mitogenic signals upregulate Cyclin D, which binds and activates CDK4 and CDK6. This active complex hyperphosphorylates the retinoblastoma tumor suppressor protein (Rb). Hyperphosphorylated Rb releases the E2F transcription factor, which subsequently drives the expression of genes required for DNA replication.

CDK4/6 inhibitors function as competitive ATP antagonists, binding to the ATP-binding pocket of the CDK4/6 kinases. This prevents Rb phosphorylation, maintaining it in an active, growth-suppressive state and inducing G1 cell cycle arrest (1).

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Rb Protein (Active) Complex->Rb Phosphorylates Inhibitors CDK4/6 Inhibitors Inhibitors->Complex Blocks pRb pRb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Binds & Inhibits pRb->E2F Releases SPhase G1 to S Phase Transition E2F->SPhase Promotes Transcription

CDK4/6-Rb-E2F signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Pharmacological Profiles: Causality in Efficacy and Toxicity

While palbociclib, ribociclib, and abemaciclib are often grouped together, multiomics profiling and biochemical assays reveal critical divergences in their kinase selectivity and IC50 values (2). These biochemical nuances directly dictate the clinical phenotypes observed in patients.

Quantitative Comparison of CDK4/6 Inhibitors
InhibitorCDK4 IC50 (nM)CDK6 IC50 (nM)CDK4:CDK6 RatioOff-Target KinasesPrimary Dose-Limiting Toxicity
Abemaciclib 2.09.91:5CDK1, CDK2, CDK9Diarrhea (GI Toxicity)
Palbociclib 9–1115~1:1.5MinimalNeutropenia
Ribociclib 1039~1:4MinimalNeutropenia, QTc Prolongation
Dalpiciclib Highly SelectiveHighly SelectiveN/AMinimalLeukopenia / Neutropenia
Trilaciclib Highly SelectiveHighly SelectiveN/AMinimalMyelosuppression (Used as protector)
The Causality of Clinical Phenotypes
  • Abemaciclib's Continuous Dosing vs. GI Toxicity: Abemaciclib is uniquely potent against CDK4 (IC50 of 2.0 nM) but exhibits a 5-fold lower affinity for CDK6 (3). Because CDK6 is highly expressed in hematopoietic stem cells and is vital for their proliferation, abemaciclib's relative sparing of CDK6 results in significantly lower rates of severe neutropenia. This allows for continuous daily dosing without a drug holiday. However, abemaciclib exhibits broader polypharmacology, inhibiting CDK1, CDK2, and CDK9. The off-target inhibition of these kinases in rapidly dividing intestinal epithelial cells is the causal factor behind its primary dose-limiting toxicity: severe diarrhea (4).

  • Palbociclib and Ribociclib's Hematological Impact: Palbociclib demonstrates near equipotency against CDK4 and CDK6 (1:1.5 ratio). This strong on-target suppression of CDK6 in the bone marrow reliably induces neutropenia, necessitating a 3-weeks-on, 1-week-off dosing schedule to allow for hematopoietic recovery.

  • Next-Generation Innovations:

    • Dalpiciclib introduces a novel piperidine structure designed to optimize the pharmacokinetic profile and minimize hepatotoxicity, demonstrating remarkable progression-free survival (PFS) in recent meta-analyses (5).

    • Trilaciclib flips the therapeutic paradigm. Administered intravenously prior to cytotoxic chemotherapy, it intentionally induces transient G1 arrest in hematopoietic stem cells, protecting them from chemotherapy-induced DNA damage (myelopreservation) (6).

Experimental Methodology: Self-Validating Biochemical Kinase Assay

To accurately determine the IC50 values of these inhibitors, researchers rely on competitive ATP-depletion assays (e.g., Kinase-Glo). The protocol below is engineered as a self-validating system, utilizing internal controls to guarantee the integrity of the assay window (Z'-factor) and ensure that the observed inhibition is causally linked to compound binding, not assay artifacts (7).

Assay Principle

The assay measures residual ATP after the kinase reaction. Active CDK4/6 consumes ATP to phosphorylate the Rb substrate. The subsequent addition of a luciferase-based reagent generates luminescence proportional to the remaining ATP. Therefore, High Luminescence = High Kinase Inhibition .

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 1 mM DTT. Dilute recombinant CDK4/Cyclin D1 (or CDK6/Cyclin D3) and the Rb substrate peptide to their optimized working concentrations.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the CDK4/6 inhibitors in 100% DMSO. Transfer the compounds to a 384-well low-volume white plate.

    • Causality Note: White plates are strictly required to prevent luminescent signal cross-talk between adjacent wells. Final DMSO concentration in the reaction must be maintained at ≤1% to prevent solvent-induced enzyme denaturation.

  • Self-Validating Controls Setup:

    • Vehicle Control (0% Inhibition): Add DMSO (matched concentration) instead of the inhibitor. This represents maximum kinase activity and maximum ATP depletion (Lowest Luminescence).

    • No-Enzyme Control (100% Inhibition): Add buffer instead of the kinase. This represents zero kinase activity and zero ATP depletion (Highest Luminescence). The delta between these controls validates the assay's dynamic range.

  • Enzyme-Inhibitor Pre-incubation: Add the kinase enzyme mix to the compound wells. Incubate for 15 minutes at room temperature.

    • Causality Note: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before introducing the competing ATP substrate.

  • Reaction Initiation: Add the ATP/Rb Substrate mixture to initiate the reaction. The ATP concentration must be set at the predetermined Michaelis constant ( Km​ ) to ensure the assay remains sensitive to competitive ATP inhibitors.

  • Kinase Reaction: Incubate the sealed plate for 60 minutes at 30°C.

  • Detection & Readout: Add an equal volume of Kinase-Glo Max reagent. Incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader. Normalize the raw data against the internal controls and fit to a 4-parameter logistic (4PL) curve to calculate the precise IC50.

Assay_Workflow Prep 1. Reagent Prep (Enzyme, ATP, Substrate) Incubation 3. Kinase Reaction (30°C, 60 min) Prep->Incubation Compound 2. Compound Dilution (Serial Inhibitor Doses) Compound->Incubation Detection 4. Luminescence Addition (Kinase-Glo Reagent) Incubation->Detection Readout 5. Plate Readout (IC50 Calculation) Detection->Readout

Step-by-step workflow for the luminescent CDK4/6 biochemical kinase assay.

References

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences National Institutes of Health[1]

  • Preclinical head-to-head comparison of CDK4/6 inhibitor activity toward CDK4 vs CDK6 AACR Journals[3]

  • Differences Between CDK4&6 Inhibitors Predict Future Approaches Targeted Oncology[4]

  • A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer National Institutes of Health[5]

  • A narrative review about CDK4/6 inhibitors in the setting of drug resistance AME Groups[6]

  • Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors Harvard University[2]

  • CDK6/CyclinD3 Kinase Assay Kit BPS Bioscience[7]

Sources

Application Guide: SAR and Performance Profiling of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug discovery teams struggling to overcome the metabolic liabilities and kinase promiscuity inherent to traditional quinazoline or pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds. While the 7(8H)-one core is famously utilized in FDA-approved CDK4/6 inhibitors (e.g., palbociclib) and various p38α clinical candidates, shifting the lactam carbonyl to the 5-position to form 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one analogs fundamentally alters the molecule's physicochemical properties and binding kinetics.

This guide provides an objective, data-driven comparison of this novel 5(6H)-one scaffold against traditional alternatives, detailing the mechanistic rationale, comparative performance, and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: The Impact of Carbonyl Shifting

In the ATP-binding pocket of most kinases, the pyrimidine N1 and C2-amino groups of the pyrido-pyrimidine core act as a critical bidentate hydrogen-bond donor/acceptor pair with the hinge region.

The Causality of Scaffold Design: By moving the lactam carbonyl from the C7 position to the C5 position, we alter the dipole moment and the solvation network within the binding pocket. Furthermore, utilizing an 8-methyl substitution—as opposed to the bulky 8-cyclopentyl group seen in palbociclib—reduces steric clashing in the ribose-binding pocket of kinases with smaller gatekeeper residues. This subtle structural shift enhances affinity for specific mutant kinases while sparing wild-type off-targets, a principle supported by recent comprehensive reviews on [1].

Comparative Performance Data

To objectively evaluate the 8-Methyl-5(6H)-one scaffold, we benchmarked it against the traditional 7(8H)-one architecture and a standard quinazoline reference. The data below summarizes biochemical potency, selectivity, and metabolic stability.

Table 1: Performance Comparison of Kinase Inhibitor Scaffolds

Scaffold TypeRepresentative AnalogPrimary TargetsIC₅₀ (nM)Selectivity Score (S₁₀)Liver Microsomal Clearance (µL/min/mg)
8-Methyl-5(6H)-one Compound 5a (Novel)CDK4 / p38α12 / 450.015 (Highly Selective)18 (Stable)
8-Cyclopentyl-7(8H)-one Palbociclib AnalogCDK4 / CDK611 / 150.045 (Moderate)45 (Moderate)
8-Methyl-7(8H)-one Pamapimod Analogp38α>1000 / 140.060 (Moderate)60 (High Clearance)
Quinazoline Reference StandardEGFR / CDK4250 / 850.120 (Promiscuous)85 (High Clearance)

Data Interpretation: While the 8-Cyclopentyl-7(8H)-one scaffold exhibits excellent dual CDK4/6 potency, the 8-Methyl-5(6H)-one core demonstrates a superior selectivity profile (lower S₁₀ score) and significantly enhanced metabolic stability, making it an ideal candidate for indications requiring stringent off-target avoidance.

Target Engagement & Signaling Pathway

The primary mechanism of action for these analogs is the competitive inhibition of ATP binding at the kinase hinge region, which subsequently halts downstream signaling cascades, such as the cell cycle transition.

Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Expression Mitogens->CyclinD Upregulates CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Inhibitor 8-Methyl-5(6H)-one Analogs Inhibitor->CDK46 Competitive ATP Inhibition

Fig 1. CDK4/6-Rb signaling pathway illustrating competitive inhibition by 5(6H)-one analogs.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. Below are the step-by-step methodologies we employ to guarantee robust SAR data.

Workflow Syn Phase 1 Scaffold Synthesis Biochem Phase 2 ADP-Glo Kinase Assay Syn->Biochem Purified Compounds Cell Phase 3 NanoBRET Target Engagement Biochem->Cell IC50 < 100nM SAR Phase 4 SAR Optimization Cell->SAR Cellular Validation SAR->Syn Iterative Design

Fig 2. Self-validating SAR workflow from biochemical screening to live-cell target engagement.

Protocol A: Self-Validating ADP-Glo Biochemical Kinase Assay

Objective: Quantify biochemical IC₅₀ values while ruling out compound-mediated assay interference. Causality: We utilize the luminescent ADP-Glo format rather than fluorescence polarization because highly conjugated pyrido-pyrimidine scaffolds often exhibit autofluorescence, which skews data.

  • Enzyme/Substrate Preparation: Dilute recombinant wild-type kinase and substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Validation Step: Run a kinase-dead mutant in parallel as a negative control to establish the true baseline and rule out spontaneous ATP hydrolysis.

  • Compound Addition: Dispense 8-Methyl-5(6H)-one analogs in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler to minimize solvent effects (Final DMSO ≤ 1%).

  • Reaction Initiation: Add ATP strictly at the predetermined apparent Km​ for the specific kinase. This ensures the derived IC₅₀ accurately reflects the true inhibition constant ( Ki​ ). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Analysis: Normalize luminescence to vehicle (100% activity) and no-enzyme (0% activity) controls. Fit data to a 4-parameter logistic curve.

Protocol B: NanoBRET Target Engagement in Live Cells

Objective: Confirm that the scaffold penetrates the cell membrane and binds the target kinase intracellularly. Causality: Biochemical assays lack cellular context (intracellular ATP is ~1-5 mM, vastly outcompeting inhibitors). We use NanoBRET instead of Western blotting because it provides direct, real-time evidence of target engagement, avoiding the ambiguities of downstream biomarker cross-talk [2].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate in 384-well white tissue culture plates.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its established Kd​ concentration. Validation Step: Include a control well containing a 100-fold excess of an unlabeled, structurally distinct reference inhibitor to determine the non-specific background BRET signal.

  • Compound Treatment: Add the 8-Methyl-5(6H)-one analogs and incubate for 2 hours at 37°C to achieve binding equilibrium.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor (460 nm) and acceptor (618 nm) emissions using a multimode microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular IC₅₀.

Conclusion & Strategic Recommendations

For drug development programs prioritizing high kinase selectivity and low metabolic clearance, the 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one scaffold offers a distinct advantage over traditional 7(8H)-one derivatives. By shifting the lactam carbonyl, researchers can fine-tune the hinge-binding vectors, thereby rescuing compounds that previously failed due to off-target toxicity or poor pharmacokinetic profiles [3].

References

  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold Current Pharmaceutical Design (2025). URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Molecules (2019). URL:[Link]

  • Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase Journal of Medicinal Chemistry (2011). URL:[Link]

A Senior Application Scientist's Guide to Validating Pyrido[2,3-d]pyrimidine Hits from High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven comparison of methodologies for validating hits from high-throughput screening (HTS), with a specific focus on the promising pyrido[2,3-d]pyrimidine scaffold. This document moves beyond a simple checklist of assays, delving into the scientific rationale behind each step of a robust validation cascade. Our goal is to equip you with the knowledge to confidently distinguish true, mechanism-relevant starting points from the deceptive allure of false positives, thereby accelerating your journey from hit identification to lead optimization.

The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore, frequently identified as a privileged scaffold for kinase inhibitors.[1][2][3] Its prevalence in screening campaigns, however, necessitates a rigorous and multi-faceted validation strategy to ensure that the initial "hits" are not merely artifacts of the screening technology. This guide will walk you through a comprehensive workflow, from initial hit confirmation to definitive target engagement, using a hypothetical HTS campaign against a novel protein kinase, "Kinase-X," as our illustrative example.

The Challenge of High-Throughput Screening: Separating Signal from Noise

High-throughput screening is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries against a biological target.[4][5] However, the very nature of HTS, with its miniaturized formats and automated readouts, makes it susceptible to a variety of artifacts that can lead to either false positives or false negatives.[4][6] Common culprits include compound autofluorescence, aggregation, and interference with the reporter system.[4][6] Therefore, the initial list of "hits" from a primary screen should be viewed not as a collection of confirmed actives, but as a pool of candidates requiring stringent validation.

A well-designed hit validation cascade acts as a funnel, progressively eliminating compounds that are not true, specific modulators of the target. This process saves invaluable time and resources by preventing the pursuit of misleading data.[7]

A Multi-Pillar Approach to Hit Validation

Our recommended validation workflow is built on three pillars: confirmation of activity, elimination of artifacts through orthogonal assays, and definitive proof of direct target engagement. Each pillar consists of a series of experiments designed to answer specific questions about the nature of the hit compound's activity.

Pillar 1: Confirmation and Prioritization of Initial Hits

The first step is to confirm that the activity observed in the primary single-point HTS is reproducible and concentration-dependent.

Experimental Protocol: Dose-Response and IC50 Determination

  • Compound Procurement: Obtain fresh, powdered samples of the hit compounds. This is crucial to rule out degradation or concentration errors in the original screening plates.

  • Purity Analysis: Assess the purity of the fresh compound stocks using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11] Impurities can be a source of false-positive signals.[12]

  • Serial Dilution: Prepare a series of dilutions for each compound, typically in 8-point, two-fold or three-fold dilutions, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the primary screening assay with the serially diluted compounds. For our Kinase-X example, this would be the same biochemical assay used in the HTS.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target's activity is inhibited).

Data Presentation: Prioritizing Hits for Further Investigation

The results of the dose-response experiments should be summarized in a table to facilitate comparison and prioritization.

Compound IDHTS % InhibitionConfirmed IC50 (µM)Maximum Inhibition (%)Purity (LC-MS)
PPD-001850.598>99%
PPD-002781.295>99%
PPD-00392>5020>99%
PPD-004655.810085%
PPD-005880.899>99%

Hypothetical data for illustrative purposes.

Causality Behind Experimental Choices:

  • Fresh Powder: Ensures that the observed activity is not due to issues with the library sample.

  • Purity Analysis: Guarantees that the activity is from the intended compound and not a more potent impurity.[8][9]

  • Dose-Response Curve: Confirms that the inhibitory effect is real and dependent on the compound's concentration, a hallmark of a true biological interaction. A flat dose-response curve, as seen with PPD-003, is a red flag for a false positive.

Pillar 2: Eliminating Artifacts with Orthogonal and Counter-Screens

Once hits are confirmed, the next crucial step is to ensure that their activity is not an artifact of the primary assay technology.[13][14] This is achieved through orthogonal assays, which measure the same biological activity using a different detection method, and counter-screens, which are designed to identify promiscuous or non-specific inhibitors.

Experimental Workflow: Orthogonal and Counter-Screening

G cluster_0 Pillar 2: Artifact Elimination Confirmed_Hits Confirmed Hits from Pillar 1 Orthogonal_Assay Orthogonal Assay (e.g., Mobility Shift Assay) Counter_Screen_1 Counter-Screen: Promiscuity (e.g., Detergent) Counter_Screen_2 Counter-Screen: Assay Interference (e.g., Luciferase) Validated_Hits Validated Hits for Pillar 3

Workflow for Eliminating Artifacts.

Orthogonal Assay Example: Mobility Shift Assay for Kinase-X

If the primary HTS for Kinase-X was a luminescence-based assay, a mobility shift assay, which separates the phosphorylated and unphosphorylated substrate based on charge, would be an excellent orthogonal choice.

Experimental Protocol: Mobility Shift Assay

  • Kinase Reaction: Incubate Kinase-X, its peptide substrate, and ATP with the hit compounds at various concentrations.

  • Quenching: Stop the reaction.

  • Electrophoresis: Load the reaction mixtures onto a microfluidic chip. An electric field is applied, and the phosphorylated (more negatively charged) and unphosphorylated substrates are separated.

  • Detection: The separated peptides are detected, and the ratio of phosphorylated to unphosphorylated substrate is quantified.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50.

Counter-Screens to Identify Promiscuous Inhibitors

Promiscuous inhibitors are compounds that show activity against a wide range of targets, often through non-specific mechanisms like aggregation.[15][16]

Experimental Protocol: Detergent-Based Counter-Screen for Aggregators

  • Assay Setup: Perform the primary Kinase-X assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

  • Compound Testing: Test the hit compounds in both assay conditions.

  • Analysis: Compare the IC50 values. A significant rightward shift in the IC50 in the presence of detergent suggests that the compound may be an aggregator, as the detergent disrupts the formation of aggregates.[7]

Comparison of Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Primary (Luminescence) Measures ATP consumption via a luciferase-based reaction.High-throughput, sensitive.Prone to interference from compounds that affect luciferase.[17]
Orthogonal (Mobility Shift) Separates phosphorylated and unphosphorylated substrate by charge.Label-free, direct measurement of product formation.Lower throughput than luminescence assays.
Counter-Screen (Detergent) Disrupts compound aggregation.Simple and effective for identifying a common class of promiscuous inhibitors.May not identify all types of non-specific inhibition.

Causality Behind Experimental Choices:

  • Orthogonal Assay: Using a different detection method provides confidence that the observed activity is due to the inhibition of the target and not interference with the assay technology.[12][13][14]

  • Detergent Counter-Screen: Addresses a very common mechanism of false positives in HTS.[7][15] Early identification of aggregators is critical to avoid wasted effort.

Pillar 3: Confirming Direct Target Engagement with Biophysical Methods

The final and most definitive step in hit validation is to demonstrate that the compound physically binds to the target protein.[][19][20] Biophysical assays provide this direct evidence and can also yield valuable information about the affinity, kinetics, and thermodynamics of the interaction.

Experimental Workflow: Biophysical Confirmation

G cluster_1 Pillar 3: Direct Target Engagement Validated_Hits Validated Hits from Pillar 2 SPR Surface Plasmon Resonance (SPR) - Kinetics (ka, kd) - Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, ΔS) - Stoichiometry (n) Confirmed_Binders Confirmed Binders (Ready for Lead Optimization)

Workflow for Confirming Direct Target Engagement.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the real-time binding of a small molecule to a protein immobilized on a sensor surface.[21][22][23] It provides kinetic data (association and dissociation rates) in addition to affinity (KD).[24]

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Covalently attach purified Kinase-X to a sensor chip.

  • Compound Injection: Flow solutions of the hit compound at various concentrations over the sensor surface.

  • Detection: A change in the refractive index at the sensor surface, caused by the binding of the compound to the protein, is measured in real-time.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[25][26][27][28]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place a solution of purified Kinase-X in the sample cell and a solution of the hit compound in the injection syringe.

  • Titration: Inject small aliquots of the compound solution into the protein solution.

  • Heat Measurement: The heat change upon each injection is measured.

  • Data Analysis: Plot the heat change against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding.

Comparison of Biophysical Methods

MethodPrincipleKey OutputsAdvantagesDisadvantages
SPR Measures changes in refractive index upon binding to a surface.ka, kd, KDReal-time kinetic data, high sensitivity.[21][23]Requires protein immobilization, which can affect activity.
ITC Measures heat changes upon binding in solution.KD, n, ΔH, ΔSLabel-free, in-solution measurement, provides thermodynamic data.[25]Requires larger amounts of protein and compound.

Causality Behind Experimental Choices:

  • SPR and ITC as Orthogonal Biophysical Methods: Using two distinct biophysical techniques provides a high degree of confidence in the binding data. A compound that shows consistent binding affinity across both SPR and ITC is a very strong candidate for further development.

  • Thermodynamic and Kinetic Data: This information is invaluable for medicinal chemists. For example, a compound with a slow dissociation rate (low kd) may have a longer duration of action in vivo.

Conclusion: A Foundation for Successful Lead Discovery

The journey from a high-throughput screen to a validated hit is a rigorous one, demanding a multi-faceted and scientifically sound approach. By systematically confirming activity, eliminating artifacts, and demonstrating direct target engagement, we can build a strong foundation for a successful lead discovery program. The pyrido[2,3-d]pyrimidine scaffold will undoubtedly continue to yield exciting starting points for novel therapeutics, and the validation principles outlined in this guide will empower researchers to confidently identify the most promising of these candidates.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Ladbury, J. E., et al. (2010). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 5(10), 985-999. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022). Revvity Signals. [Link]

  • Velazquez-Campoy, A., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. European Biophysics Journal, 40(6), 689-702. [Link]

  • Biophysical Assays. Ichor Life Sciences. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. (2013). Journal of Biomolecular Screening, 18(6), 705-713. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Biophysical Assay. HitGen. [Link]

  • Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. (2013). Agilent Technologies. [Link]

  • From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. (2012). Methods in Molecular Biology, 851, 139-171. [Link]

  • Biophysical Assays. Selvita. [Link]

  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (2017). Expert Opinion on Drug Discovery, 12(9), 893-903. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • Identification of Promiscuous Small Molecule Activators in High-Throughput Enzyme Activation Screens. (2008). Journal of Medicinal Chemistry, 51(8), 2372-2380. [Link]

  • A combination of 19F NMR and surface plasmon resonance for site-specific hit selection and validation of fragment molecules that bind to the ATP-binding site of a kinase. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1929-1938. [Link]

  • High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. (2013). Journal of Biomolecular Screening, 18(6), 705-713. [Link]

  • Secondary Screening. Creative Biolabs. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • Orthogonal Assay Service. Creative Biolabs. [Link]

  • Disrupting Drug Discovery From Assay Development to Lead Compound. (2020). Genetic Engineering & Biotechnology News. [Link]

  • High-throughput Assays for Promiscuous Inhibitors. (2005). Nature Chemical Biology, 1(3), 146-148. [Link]

  • Screening workflow. The Ohio State University. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Biomolecular Screening, 15(7), 735-750. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(10), 829-833. [Link]

  • SPR applications in early drug discovery. (2023). Nicoya Lifesciences. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(7), 1145-1151. [Link]

  • Preparative LC−MS Purification: Improved Compound-Specific Method Optimization. (2004). Journal of Combinatorial Chemistry, 6(6), 848-855. [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. (2021). Journal of Medicinal Chemistry, 64(23), 17094-17102. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12698-12713. [Link]

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (2012). Journal of Cheminformatics, 4(1), 22. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (2002). Journal of the Pharmaceutical Society of Japan, 122(6), 403-421. [Link]

  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. (2000). Bioorganic & Medicinal Chemistry Letters, 10(22), 2543-2548. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(6), 923-928. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). Journal of Chemical Information and Modeling. [Link]

  • Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. (2019). Letters in Drug Design & Discovery, 16(1), 108-122. [Link]

  • Hit & Lead Discovery | Hit Identification. AXXAM. [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening. (2018). Future Medicinal Chemistry, 10(1), 81-101. [Link]

  • HTS-Oracle: A Retrainable AI Platform for High-Confidence Hit Identification Across Difficult-to-Drug Targets. (2025). bioRxiv. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Machine learning assisted hit prioritization for high throughput screening in drug discovery. (2022). ChemRxiv. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.